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  • Product: 2-Hydroxy-3-phenylpropanamide
  • CAS: 705-59-9

Core Science & Biosynthesis

Foundational

Molecular Architecture and Therapeutic Potential of 2-Hydroxy-3-phenylpropanamide

Executive Summary In the landscape of medicinal chemistry and rational drug design, 2-Hydroxy-3-phenylpropanamide (also known as α -hydroxybenzenepropanamide) has emerged as a highly versatile pharmacophore and synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, 2-Hydroxy-3-phenylpropanamide (also known as α -hydroxybenzenepropanamide) has emerged as a highly versatile pharmacophore and synthetic intermediate[1]. Characterized by a phenylpropane backbone functionalized with both a hydroxyl and an amide group, this compound serves as a critical building block for synthesizing complex neuroprotective agents and enzyme inhibitors. This whitepaper provides a comprehensive technical analysis of its molecular structure, physicochemical properties, synthetic pathways, and downstream applications in targeted drug development.

Physicochemical Profiling and Structural Causality

The molecular structure of 2-Hydroxy-3-phenylpropanamide ( C9​H11​NO2​ ) dictates its reactivity and biological permeability. The molecule features three distinct domains:

  • The Phenyl Ring (C3): Imparts significant lipophilicity, which is a fundamental prerequisite for molecules intended to cross the blood-brain barrier (BBB) in neuropharmacological applications.

  • The Hydroxyl Group (C2): Acts as a hydrogen bond donor/acceptor and provides a nucleophilic site for further functionalization (e.g., esterification or oxidation)[1].

  • The Primary Amide Group (C1): Offers metabolic stability compared to ester equivalents while participating in critical hydrogen-bonding interactions within target enzyme active sites.

The combination of these functional groups yields a balanced partition coefficient (XLogP3), optimizing the compound's pharmacokinetic profile for systemic circulation.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of 2-Hydroxy-3-phenylpropanamide, critical for predictive modeling in drug formulation[2]:

ParameterValueClinical / Synthetic Significance
Molecular Formula C9​H11​NO2​ Defines the atomic composition and stoichiometry.
Molecular Weight 165.19 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable oral bioavailability.
Exact Mass 165.078978 Da Utilized for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) 63.3A˚2 Optimal for BBB penetration (typically < 90 A˚2 is preferred for CNS drugs).
XLogP3 0.5 Indicates a balanced hydrophilic-lipophilic profile, preventing excessive tissue retention.
Hydrogen Bond Donors 2Facilitates target-protein anchoring via the -OH and -NH 2​ groups.
Hydrogen Bond Acceptors 2Enables interaction with hydrogen-donating residues in enzymatic binding pockets.
Rotatable Bonds 3Provides sufficient conformational flexibility to adapt to target receptor topologies.

Synthetic Methodology: Self-Validating Amidation Protocol

The synthesis of 2-Hydroxy-3-phenylpropanamide is most efficiently achieved via the amidation of 2-hydroxy-3-phenylpropanoic acid (phenyllactic acid)[1]. As a Senior Application Scientist, I emphasize that successful amidation requires overcoming the poor leaving-group ability of the carboxylic acid's hydroxyl moiety.

To achieve this, we utilize a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC). Causality of Reagent Choice: DCC activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. This transforms the otherwise unreactive -OH into a superior leaving group, driving the nucleophilic acyl substitution forward when ammonia is introduced.

Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating real-time analytical checkpoints to ensure reaction integrity.

  • Substrate Activation: Dissolve 10 mmol of 2-hydroxy-3-phenylpropanoic acid in 50 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous conditions are critical; ambient moisture will prematurely hydrolyze the O-acylisourea intermediate back to the starting material, drastically reducing yield.

  • Coupling Agent Addition: Cool the reaction vessel to 0∘C and add 11 mmol (1.1 eq) of DCC. Stir for 30 minutes. The formation of a white precipitate (dicyclohexylurea, DCU) serves as the first visual validation that carboxyl activation is occurring.

  • Nucleophilic Attack: Slowly bubble anhydrous ammonia gas into the solution (or add a solution of ammonia in methanol) for 1 hour. Maintain the temperature at 0∘C to prevent unwanted side reactions, then allow it to warm to room temperature.

  • In-Process Monitoring (Self-Validation): Perform Thin-Layer Chromatography (TLC) using a 9:1 DCM:Methanol solvent system. The disappearance of the starting material spot and the emergence of a new, more polar spot confirms the formation of the amide.

  • Purification: Filter the reaction mixture to remove the insoluble DCU byproduct. Wash the organic filtrate sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over anhydrous MgSO4​ , concentrate in vacuo, and recrystallize from ethyl acetate/hexane to yield the pure 2-Hydroxy-3-phenylpropanamide.

SynthesisWorkflow A 2-Hydroxy-3-phenylpropanoic Acid (Starting Material) B Activation via DCC in Anhydrous DCM (Generates O-Acylisourea) A->B Add DCC at 0°C C Visual Validation: DCU Precipitate Formation B->C Carboxyl Activation D Nucleophilic Attack (Addition of NH3) C->D Proceed to Amidation E Amide Bond Formation (TLC Validation) D->E Stir to RT F 2-Hydroxy-3-phenylpropanamide (Target Compound) E->F Filtration & Recrystallization

Workflow for the synthesis of 2-Hydroxy-3-phenylpropanamide via amidation.

Pharmacological Applications: GCS Inhibition and Neuroprotection

Beyond its utility as a synthetic intermediate, derivatives of 2-Hydroxy-3-phenylpropanamide play a pivotal role in modern neuropharmacology, specifically as inhibitors of Glucosylceramide Synthase (GCS) [3].

Mechanism of Action and Therapeutic Rationale

GCS is the enzyme responsible for the first committed step in glycosphingolipid biosynthesis—the conversion of ceramide to glucosylceramide. In lysosomal storage disorders (such as Gaucher's disease, Fabry's disease, and Tay-Sachs disease), genetic mutations lead to the toxic accumulation of these glycosphingolipids within cellular lysosomes, triggering profound cellular stress, neurodegeneration, and apoptosis[3].

Causality of Efficacy: By utilizing 2-Hydroxy-3-phenylpropanamide derivatives to competitively inhibit GCS, the upstream production of glucosylceramide is halted. This therapeutic strategy, known as Substrate Reduction Therapy (SRT), restores the balance between the synthesis and degradation of glycosphingolipids. The structural features of the 2-Hydroxy-3-phenylpropanamide scaffold—specifically the hydrogen-bonding capacity of the amide and the lipophilic anchoring of the phenyl ring—allow these derivatives to efficiently dock into the GCS active site, conferring potent neuroprotective and nephroprotective effects (critical for conditions like polycystic kidney disease)[3].

GCSSignaling A 2-Hydroxy-3-phenylpropanamide Derivatives B Glucosylceramide Synthase (GCS) Enzyme A->B Competitive Inhibition C Ceramide to Glucosylceramide Conversion B->C Catalyzes (Blocked) D Toxic Glycosphingolipid Accumulation C->D Prevents E Lysosomal Storage Mitigation D->E Reduces Cellular Stress F Neuroprotection & Cell Survival E->F Promotes

Mechanism of action for 2-Hydroxy-3-phenylpropanamide derivatives in GCS inhibition.

References

  • Buy (S)-2-Hydroxy-3-phenylpropanamide | 69897-47-8 - Smolecule Smolecule
  • alpha-Hydroxybenzenepropanamide | C9H11NO2 | CID 12472795 - PubChem N
  • WO2008150486A2 - 2-acylaminopropoanol-type glucosylceramide synthase inhibitors Google P

Sources

Exploratory

Stereochemical Architecture and Synthetic Utility of 2-Hydroxy-3-phenylpropanamide Isomers: A Comprehensive Technical Guide

Executive Summary As a chiral building block, 2-hydroxy-3-phenylpropanamide (commonly known as phenyllactamide) occupies a critical intersection between asymmetric organic synthesis and advanced drug development. Charact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a chiral building block, 2-hydroxy-3-phenylpropanamide (commonly known as phenyllactamide) occupies a critical intersection between asymmetric organic synthesis and advanced drug development. Characterized by its unique functional triad—a phenyl ring, an α -hydroxyl group, and an amide moiety—this compound relies heavily on the stereochemical integrity of its C2 chiral center. This whitepaper provides an authoritative, in-depth analysis of the stereochemistry, enantioselective synthesis, and downstream applications of 2-hydroxy-3-phenylpropanamide isomers, designed for researchers and drug development professionals.

Stereochemical Architecture & Molecular Dynamics

The structural uniqueness of 2-hydroxy-3-phenylpropanamide (Molecular Formula: C10​H13​NO2​ ) lies in its C2 stereocenter, which generates two distinct enantiomers: (R)- and (S)-2-hydroxy-3-phenylpropanamide [1].

Causality in Chiral Recognition: The spatial orientation of the α -hydroxyl group dictates the molecule's hydrogen-bonding network. In biological systems, the (S)-enantiomer often acts as a structural mimic of natural ceramide transition states. The specific spatial arrangement allows the hydroxyl oxygen to act as a precise hydrogen-bond acceptor/donor within enzyme active sites, while the phenyl group anchors the molecule in hydrophobic pockets. Inversion to the (R)-configuration drastically alters this 3D pharmacophore, resulting in steric clashes and a loss of binding affinity. Furthermore, the hydroxyl and amide groups provide a versatile platform for nucleophilic substitutions, oxidations, and reductions without disrupting the carbon backbone [1].

Enantioselective Synthesis & Biocatalysis

Synthesizing enantiopure 2-hydroxy-3-phenylpropanamide requires strict control over the α -chiral center to prevent base- or acid-catalyzed racemization. The industry standard relies on two primary pathways:

  • Chemical Amidation (Chiral Pool Synthesis): Starting from commercially available enantiopure (S)-phenyllactic acid, the carboxylic acid is converted to an amide using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) [2].

  • Biocatalytic Derivation: Utilizing microbial nitrile hydratases and nitrilases (e.g., from Pseudomonas sp.), phenylacetaldehyde cyanohydrin can be enzymatically hydrolyzed directly into (S)-phenyllactamide or (S)-phenyllactic acid with exceptional optical specificity (>99% ee) [5].

G A (S)-Phenyllactic Acid (Chiral Pool) B Amidation (EDC/HOBt) NH3 / Amine at 0°C A->B Chemical Coupling C (S)-Phenyllactamide (Target Scaffold) B->C D Phenylacetaldehyde Cyanohydrin E Biocatalysis (Nitrile Hydratase) D->E Enzymatic Hydrolysis E->C

Figure 1: Divergent synthetic workflows for the enantioselective production of (S)-phenyllactamide.

Self-Validating Experimental Protocol: Amidation Workflow

To ensure high yield and zero racemization, the following protocol utilizes a self-validating feedback loop for the synthesis of (S)-2-hydroxy-3-phenylpropanamide via EDC/HOBt coupling [2].

Reagents: (S)-Phenyllactic acid (1.0 eq), HOBt (1.1 eq), EDC·HCl (1.1 eq), Ammonia solution or specific amine (1.2 eq), DMF (solvent).

  • Step 1: Substrate Activation (0°C)

    • Action: Dissolve (S)-phenyllactic acid and HOBt in anhydrous DMF. Cool the reaction vessel to 0°C using an ice bath before adding EDC·HCl.

    • Causality: HOBt is added to form a highly reactive, yet stable, active ester intermediate. This suppresses the formation of the less reactive N-acylurea byproduct. Cooling to 0°C prevents thermal degradation of the active ester and kinetically freezes the α -proton, preventing base-catalyzed racemization at the C2 chiral center.

  • Step 2: Nucleophilic Amidation

    • Action: Slowly add the amine/ammonia source dropwise. Allow the reaction to warm to ambient temperature and stir for 4–12 hours.

    • Validation Check: Perform Thin-Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). The disappearance of the acid precursor ( Rf​≈0.1 ) and the appearance of the amide product ( Rf​≈0.4 ) validates progression. System logic: If the acid spot persists after 6 hours, add an additional 0.1 eq of EDC to drive the reaction to completion.

  • Step 3: Quenching and Extraction

    • Action: Dilute with ethyl acetate. Wash sequentially with 10% aqueous citric acid, saturated aqueous NaHCO3​ , and brine.

    • Causality: The citric acid wash selectively protonates and removes unreacted amines into the aqueous layer. The NaHCO3​ wash neutralizes and extracts any residual unreacted phenyllactic acid.

  • Step 4: Chiral Verification

    • Action: Dry the organic layer over MgSO4​ , concentrate in vacuo, and subject the crude product to Chiral HPLC.

    • Validation Check: Enantiomeric excess (ee) must be ≥98% . If ee is compromised, recrystallize the product from an ethyl acetate/cyclohexane matrix to upgrade chiral purity.

Analytical Characterization & Chiral Resolution

Accurate characterization of the isolated isomers is paramount. The integrity of the α -proton can be verified via 1H NMR, while the enantiomeric ratio requires specialized chiral stationary phases.

Table 1: Quantitative Analytical Data Summary
Property / ParameterValue / SignatureAnalytical Significance
Molecular Weight 165.19 g/mol Foundational for MS identification; (M+H)+ expected at m/z 166.2 [1].
1H NMR ( CDCl3​ ) δ 2.85 (dd), 3.08 (dd), 4.62 (m), 7.2-7.3 (m)The multiplet at 4.62 ppm confirms the integrity of the α -proton at the C2 chiral center [2, 3].
Chiral HPLC Column Develosil ODS-5 / Chiralcel OD-HEnables baseline separation of (R) and (S) enantiomers for precise ee determination.
Isomeric Purity Minimum ≥99% by weightRequired threshold for downstream pharmaceutical API integration [3].

Pharmaceutical and Catalytic Applications

The utility of 2-hydroxy-3-phenylpropanamide extends deeply into both medicinal chemistry and advanced organocatalysis.

Glucosylceramide Synthase Inhibitors

In the pharmaceutical sector, the (S)-enantiomer serves as a vital structural intermediate for 2-acylaminopropanol-type glucosylceramide synthase (GCS) inhibitors [3]. GCS catalyzes the first committed step in glycosphingolipid (GSL) biosynthesis.

  • Mechanism & Causality: By inhibiting GCS, these compounds lower the pathological accumulation of GSLs. This mechanism is currently utilized in developing treatments for lysosomal storage diseases (such as Tay-Sachs, Gaucher's, and Fabry's diseases) and glomerular diseases like polycystic kidney disease (PKD) [3]. The precise stereochemistry of the phenyllactamide moiety ensures the inhibitor perfectly mimics the ceramide substrate, blocking the enzyme's active site without off-target toxicity.

Chiral Oxazoline Ligands

In synthetic chemistry, 2-hydroxy-3-phenylpropanamide is cyclized and dehydrated to form chiral oxazolines. These five-membered heterocyclic compounds act as highly effective C2-symmetric chiral organoiodine catalysts and ligands for transition metals [4]. They are heavily utilized in enantioselective halocyclizations (e.g., converting N-allyl amides into enantioenriched 5-chloromethyloxazolines), transferring their inherent chiral information to newly formed molecules [4].

G A (S)-2-Hydroxy-3-phenylpropanamide (Chiral Scaffold) B Glucosylceramide Synthase Inhibitors A->B Scaffold Derivatization C Chiral Oxazoline Catalysts A->C Dehydrative Cyclization D Lysosomal Storage Diseases (Gaucher's, Fabry's) B->D Clinical Indication E Polycystic Kidney Disease (PKD) B->E Clinical Indication F Asymmetric Halocyclization (Enantioselective Catalysis) C->F Chemical Application

Figure 2: Downstream therapeutic and catalytic applications of the (S)-phenyllactamide chiral scaffold.

References

  • Smolecule. Buy (S)-2-Hydroxy-3-phenylpropanamide | 69897-47-8.
  • PrepChem. Synthesis of A. N-Methyl-N-methoxy-2-hydroxy-3-phenylpropanamide.
  • Google Patents. WO2010039256A1 - 2-acylaminopropoanol-type glucosylceramide synthase inhibitors.
  • MDPI. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides.
  • Taylor & Francis Online. Conversion of a Cyanhydrin Compound into S-(-)-3-Phenyllactic Acid by Enantioselective Microorganisms.
Foundational

The Evolving Landscape of 2-Hydroxy-3-phenylpropanamide Derivatives: A Technical Guide for Therapeutic Development

Abstract The 2-hydroxy-3-phenylpropanamide scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. These derivatives have garnered...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-hydroxy-3-phenylpropanamide scaffold is a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. These derivatives have garnered significant attention for their therapeutic potential, particularly in the realm of neurology, with prominent anticonvulsant and neuroprotective activities.[1][2][3][4] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, synthesizing current knowledge on the synthesis, biological activities, and structure-activity relationships (SAR) of these promising molecules. We will delve into the causality behind synthetic choices, detail key experimental protocols, and explore the mechanistic underpinnings of their pharmacological effects to empower the rational design of next-generation therapeutics.

Introduction: The Significance of the 2-Hydroxy-3-phenylpropanamide Core

The 2-hydroxy-3-phenylpropanamide structure is characterized by a phenylpropane backbone featuring a hydroxyl group at the C2 position and an amide functional group at C1.[1] This arrangement of functional groups, including a chiral center at C2, provides a versatile template for interaction with various biological targets. The presence of hydrogen bond donors (hydroxyl and N-H of the amide) and a hydrogen bond acceptor (amide carbonyl), combined with the lipophilic phenyl ring, allows for a wide range of pharmacological tuning.

Historically, derivatives of related structures like N-substituted amino acids have shown promise as anticonvulsants.[2] Research into 2-hydroxy-3-phenylpropanamide derivatives has expanded upon this, revealing a spectrum of activities including neuroprotection against excitotoxicity and oxidative stress, as well as potential applications in treating neurodegenerative conditions like Alzheimer's disease.[5][6][7] This guide will systematically explore the chemistry and biology that make this scaffold a compelling starting point for drug discovery.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 2-hydroxy-3-phenylpropanamide derivatives can be approached through several strategic routes, with the choice of method often dictated by the desired stereochemistry, scale, and available starting materials. The primary goal is the efficient formation of the amide bond and the controlled installation of the hydroxyl group.

Key Synthetic Pathways

Common synthetic methodologies include:

  • Amidation of α-Hydroxy Acids: The most direct route involves the coupling of 2-hydroxy-3-phenylpropanoic acid with ammonia or a desired amine. This reaction typically requires the use of coupling agents like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid.[1] The choice of coupling agent and reaction conditions is critical to minimize side reactions and ensure high yields.

  • Reduction of α-Keto Amides: An alternative approach starts with the corresponding α-keto amide, (S)-2-oxo-3-phenylpropanamide, which can be selectively reduced to the desired α-hydroxy amide. This method is particularly useful when the starting keto acid is more accessible.

  • Catalytic Hydrogenation: For large-scale industrial synthesis, catalytic hydrogenation of derivatives of (S)-2-Hydroxy-3-phenylpropanoic acid using catalysts like palladium on carbon (Pd/C) can be employed under high pressure and temperature.[1]

The diagram below illustrates a generalized workflow for the synthesis of these derivatives, highlighting the key precursor and reaction types.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product Scaffold cluster_derivatization Further Modification A 2-Hydroxy-3-phenylpropanoic Acid C Amidation Reaction A->C B Amine (R-NH2) or Ammonia B->C D 2-Hydroxy-3-phenylpropanamide Derivative C->D Coupling Agents (e.g., DCC) E Oxidation of -OH D->E Oxidizing Agents F Substitution of -OH D->F Nucleophiles G Reduction of Amide D->G Reducing Agents (e.g., LiAlH4)

Caption: Generalized synthetic workflow for 2-hydroxy-3-phenylpropanamide derivatives.
Detailed Experimental Protocol: Synthesis via Amidation

This protocol provides a representative method for synthesizing a derivative from the corresponding α-hydroxy acid.

Objective: To synthesize N-benzyl-2-hydroxy-3-phenylpropanamide.

Materials:

  • (S)-2-Hydroxy-3-phenylpropanoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Hydroxybenzotriazole (HOBt) (0.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (S)-2-Hydroxy-3-phenylpropanoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HOBt to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add a solution of DCC in anhydrous DCM to the reaction mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Add benzylamine dropwise to the mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure N-benzyl-2-hydroxy-3-phenylpropanamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Causality: The use of DCC as a coupling agent activates the carboxylic acid by forming an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the amine. The addition of HOBt is crucial as it minimizes side reactions, such as the formation of N-acylurea byproducts, and reduces the risk of racemization at the chiral center.

Biological Activities and Mechanisms of Action

The therapeutic interest in 2-hydroxy-3-phenylpropanamide derivatives is primarily driven by their effects on the central nervous system (CNS).

Anticonvulsant Activity

Several studies have demonstrated that derivatives of this scaffold possess significant anticonvulsant properties.[2] For example, molecules with a bicyclic group (like tetralinyl or indanyl) attached to an aminoacetamide chain, which is structurally related, have shown high activity against tonic seizures in various mouse models, including the maximal electroshock (MES), bicuculline, and picrotoxin tests.[2]

Mechanism of Action: The precise mechanism is multifaceted and not fully elucidated, but evidence suggests an interaction with voltage-gated ion channels is a primary contributor.[8][9] The ability of some of these compounds to block veratridine-induced aspartate efflux suggests an interaction with neuronal voltage-dependent sodium channels.[2] By stabilizing the inactive state of these channels, the compounds can reduce the repetitive firing of neurons that underlies seizure propagation.[9]

This mechanism is shared by many established antiepileptic drugs (AEDs) like phenytoin and carbamazepine.[8][9] However, the activity of these derivatives in bicuculline (a GABA-A receptor antagonist) and picrotoxin (a non-competitive GABA-A chloride channel blocker) models also implies a potential modulation of GABAergic inhibitory neurotransmission, although this may be a downstream effect of channel modulation.

The following diagram illustrates the proposed primary mechanism of anticonvulsant action.

G cluster_neuron Presynaptic Neuron cluster_drug Drug Action cluster_outcome Therapeutic Outcome A Action Potential Propagation B Voltage-Gated Sodium Channel (Active State) A->B Depolarization C Voltage-Gated Sodium Channel (Inactive State) B->C Inactivation C->B Repolarization (Return to Active) D Reduced Na+ Influx C->D E Reduced Neurotransmitter Release (e.g., Glutamate) D->E F Suppression of Repetitive Neuronal Firing E->F Drug 2-Hydroxy-3-phenylpropanamide Derivative Drug->C Binds to and Stabilizes Inactive State G Reduced Seizure Propagation F->G

Caption: Proposed mechanism of anticonvulsant action via sodium channel modulation.
Neuroprotective Effects

Beyond seizure control, these compounds exhibit significant neuroprotective properties.[1][3][5] Studies have shown they can protect neuronal cells from injury induced by glutamate excitotoxicity and amyloid-beta (Aβ) peptides, which are key pathological features of neurodegenerative diseases like Alzheimer's.[5][6]

One derivative, compound 12a from a study on 3-phenylpropanamide derivatives, demonstrated a remarkable ability to protect HT22 cells from injury induced by both L-glutamate and Aβ25-35.[5] This neuroprotective effect is often linked to antioxidant properties and the ability to modulate signaling pathways involved in cell survival and apoptosis.[7][10] Phenolic compounds, in general, are known to scavenge free radicals and chelate metals, thereby reducing oxidative stress, a common pathway in neurodegeneration.[7]

Some derivatives also show inhibitory activity against enzymes like butyrylcholinesterase (BChE), which is considered a valid therapeutic target in Alzheimer's disease.[5][6] The dual functionality of neuroprotection and enzyme inhibition makes this scaffold particularly attractive for developing disease-modifying therapies.

Structure-Activity Relationship (SAR) Analysis

Understanding how structural modifications impact biological activity is paramount for rational drug design.[11][12][13] SAR studies on propanamide derivatives have yielded critical insights.

Structural Moiety Modification Impact on Activity Rationale / Example
Phenyl Ring Introduction of substituents (e.g., halogens, methoxy groups)Can significantly alter potency and selectivity.Halogenation can enhance lipophilicity, potentially improving blood-brain barrier penetration. Methoxy groups can influence electronic properties and metabolic stability.[14][15]
Amide Group Substitution on the nitrogen (N-alkylation, N-arylation)Crucial for modulating activity. Often, bulky or bicyclic groups enhance anticonvulsant potency.[2]A larger substituent may provide better anchoring in the target's binding pocket. For example, replacing a simple amine with 4-amino-1-benzylpiperidine was a key step in developing potent BChE inhibitors.[5]
Hydroxyl Group (C2) Esterification or conversion to other functional groupsCan act as a handle for creating prodrugs or altering binding interactions.Esterification can improve pharmacokinetic properties. Its presence is often key for hydrogen bonding interactions with the target protein.[16]
Stereochemistry (C2) (S) vs. (R) enantiomerOften shows stereospecific activity.Biological targets are chiral, and typically only one enantiomer will fit optimally into the binding site. The (S)-enantiomer is frequently the more active form.[1]

Key Takeaway: The SAR data suggest that lipophilic, often bicyclic, substituents on the amide nitrogen are favorable for anticonvulsant activity. For neuroprotective and BChE-inhibiting activities, complex amine substituents like benzylpiperidine are beneficial. The substitution pattern on the phenyl ring provides a fine-tuning mechanism for potency and selectivity.

Future Directions and Conclusion

The 2-hydroxy-3-phenylpropanamide scaffold represents a validated and highly promising platform for the development of novel CNS-active agents. While significant progress has been made in identifying potent anticonvulsant and neuroprotective derivatives, several areas warrant further investigation.

  • Mechanism Deconvolution: Further studies are needed to fully elucidate the molecular targets. While sodium channels are implicated, a broader screening against other ion channels and CNS receptors could reveal additional mechanisms of action.

  • Pharmacokinetic Optimization: A critical step for clinical translation is the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Future work should focus on designing derivatives with improved oral bioavailability, metabolic stability, and blood-brain barrier permeability.

  • Therapeutic Expansion: The demonstrated neuroprotective effects suggest potential applications beyond epilepsy, including Alzheimer's disease, Parkinson's disease, and stroke recovery. Investigating the efficacy of lead compounds in relevant animal models for these conditions is a logical next step.

References

  • Ghidini, E., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3263-74. Available from: [Link]

  • ResearchGate. (2023, August). Comparison of structure-activity relationship between compounds 2, 3, and 8. Available from: [Link]

  • Anonymous. (2025, November 30). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega. Available from: [Link]

  • R Discovery. neuroprotection-profile Research Articles - Page 3. Available from: [Link]

  • Holton, J. R., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(3), 809-22. Available from: [Link]

  • Neelam, et al. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition. Available from: [Link]

  • Epilepsy Society. Mechanisms of action of antiepileptic drugs. Available from: [Link]

  • Aftab, K., et al. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428. Available from: [Link]

  • Anonymous. (2025, November 30). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. PubMed. Available from: [Link]

  • Neelam, et al. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675. Available from: [Link]

  • Anonymous. (Year not available). Mechanisms of anticonvulsant drug action. II. Drugs primarily used for absence epilepsy. PubMed. Available from: [Link]

  • Pérez-Hernández, J., et al. (Year not available). Phenolic Compounds of Therapeutic Interest in Neuroprotection. Molecules. Available from: [Link]

  • ResearchGate. Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Available from: [Link]

  • MDPI. (2021, October 30). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Available from: [Link]

  • ResearchGate. (2025, October 16). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Available from: [Link]

  • Medscape. (2024, June 7). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Available from: [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships. Available from: [Link]

  • ResearchGate. (2017, October 24). Basic Mechanisms of Action of the Antiepileptic Drugs. Available from: [Link]

  • MDPI. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Available from: [Link]

  • Chem Publishers. (2014, March 15). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocols for 2-Hydroxy-3-phenylpropanamide from phenylalanine

An Application Note for the Synthesis of 2-Hydroxy-3-phenylpropanamide from Phenylalanine Topic: Synthesis Protocols for 2-Hydroxy-3-phenylpropanamide from Phenylalanine Audience: Researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 2-Hydroxy-3-phenylpropanamide from Phenylalanine

Topic: Synthesis Protocols for 2-Hydroxy-3-phenylpropanamide from Phenylalanine Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the synthesis of 2-Hydroxy-3-phenylpropanamide, a valuable chiral building block, starting from the readily available amino acid, L-phenylalanine. The synthesis is presented as a two-stage process: (1) the stereospecific conversion of L-phenylalanine to (S)-2-hydroxy-3-phenylpropanoic acid (phenyllactic acid) via a diazotization reaction, and (2) the subsequent amidation of the resulting α-hydroxy acid to yield the target amide. We detail a robust protocol using carbodiimide coupling chemistry and discuss the critical mechanistic and experimental considerations necessary to ensure high yield and purity. This guide is designed to be a self-validating system, incorporating procedural logic, characterization checkpoints, and safety protocols to enable researchers to confidently replicate and adapt these methods.

Introduction and Strategic Overview

2-Hydroxy-3-phenylpropanamide and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The synthetic route commencing from phenylalanine is advantageous as it utilizes an inexpensive, enantiomerically pure starting material. The overall transformation involves the substitution of the C2-amino group with a hydroxyl group, followed by the conversion of the carboxylic acid moiety into a primary amide.

The key challenge in the first step is to control the stereochemistry. A direct SN2 substitution of the diazonium intermediate would lead to an inversion of stereochemistry. However, the reaction proceeds with a net retention of configuration. This is accomplished through a sophisticated double-displacement mechanism involving an α-lactone intermediate, ensuring that L-phenylalanine (S-configuration) yields (S)-2-hydroxy-3-phenylpropanoic acid.[1][2] The subsequent amidation is a standard transformation, for which several reliable methods exist. We will focus on a widely used coupling agent-mediated approach.

G Phe L-Phenylalanine (S-configuration) PLA (S)-2-Hydroxy-3-phenylpropanoic acid (Phenyllactic Acid) Phe->PLA step1_label Step 1: Stereospecific Diazotization & Hydrolysis Amide (S)-2-Hydroxy-3-phenylpropanamide (Final Product) PLA->Amide step2_label Step 2: Amidation

Caption: Overall two-step synthetic pathway.

Part I: Synthesis of (S)-2-Hydroxy-3-phenylpropanoic Acid

Principle and Mechanism

This transformation hinges on the diazotization of the primary amine of phenylalanine using sodium nitrite in an acidic medium.[3] This generates a highly unstable diazonium salt, which is an excellent leaving group (N₂ gas). The reaction's elegance lies in its stereochemical outcome. The neighboring carboxyl group acts as an intramolecular nucleophile, attacking the carbon center and displacing the nitrogen gas in a rapid, intramolecular SN2 reaction. This forms a strained α-lactone intermediate with an inversion of stereochemistry. Subsequently, a water molecule performs a second SN2 attack on the carbonyl carbon of the lactone. This second displacement also proceeds with inversion, resulting in a net retention of the original stereochemistry.[2]

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[3][4]

Step-by-Step Methodology:

  • Dissolution: To a 100-mL Erlenmeyer flask equipped with a magnetic stir bar, add L-phenylalanine (3.30 g, 20 mmol).

  • Acidification: Add 1 M H₂SO₄ (20 mL). Stir the mixture at room temperature until all solids have dissolved completely.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C. It is crucial to maintain this temperature range throughout the next step.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 2.07 g, 30 mmol) in 10 mL of deionized water. Add this solution dropwise to the cooled phenylalanine solution over approximately 45-60 minutes.

    • Causality Note: A slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of noxious nitrogen oxide fumes. The evolution of N₂ gas should be observed as gentle bubbling.[3]

  • Reaction: After the addition is complete, stir the mixture at 0-5°C for an additional 2 hours, then allow it to warm to room temperature and stir for at least 3 hours (or overnight in a fume hood).

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous solution with diethyl ether or ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification & Validation: The product can be purified by recrystallization from a water/hexane mixture.[4] The final product should be a colorless solid. Validate its identity and purity via melting point (Lit. mp: 124-125°C) and specific rotation measurement.[3][4]

Reagents and Materials
ReagentFormulaMW ( g/mol )Moles (mmol)QuantityNotes
L-PhenylalanineC₉H₁₁NO₂165.19203.30 gStarting Material
Sulfuric AcidH₂SO₄98.08~2020 mL (1 M)Corrosive
Sodium NitriteNaNO₂69.00302.07 gOxidizer, Toxic
Diethyl Ether(C₂H₅)₂O74.12-~90 mLExtraction Solvent
Sodium SulfateNa₂SO₄142.04-As neededDrying Agent
Experimental Workflow Diagram

G start Start dissolve Dissolve L-Phe in 1M H2SO4 start->dissolve cool Cool to 0-5°C in Ice Bath dissolve->cool add_nitrite Dropwise Addition of NaNO2 Solution (Maintain T < 5°C) cool->add_nitrite stir_cold Stir at 0-5°C for 2 hours add_nitrite->stir_cold stir_rt Stir at RT for 3+ hours stir_cold->stir_rt extract Extract with Diethyl Ether (3x) stir_rt->extract dry Dry Combined Organic Layers (Na2SO4) extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Recrystallize & Dry (Final Product) concentrate->purify end End purify->end

Caption: Workflow for the synthesis of phenyllactic acid.

Part II: Amidation of (S)-2-Hydroxy-3-phenylpropanoic Acid

Principle and Mechanism: Carbodiimide Coupling

Amide bond formation requires the activation of the carboxylic acid. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are highly effective for this purpose. EDC reacts with the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine (in this case, ammonia or an ammonia equivalent). To improve efficiency and minimize side reactions like racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea intermediate to form an activated HOBt-ester, which then reacts cleanly with the amine to form the desired amide.[5]

Detailed Experimental Protocol

This protocol uses EDC/HOBt for coupling with an ammonia source.

Step-by-Step Methodology:

  • Initial Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-hydroxy-3-phenylpropanoic acid (1.66 g, 10 mmol) and 1-Hydroxybenzotriazole (HOBt, 1.53 g, 11 mmol) in anhydrous Dimethylformamide (DMF, 20 mL).

  • Amine Source: Add ammonium chloride (NH₄Cl, 0.59 g, 11 mmol) to the solution.

  • Base Addition: Cool the flask in an ice bath. Slowly add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.8 mL, 22 mmol) or 4-methylmorpholine. The base deprotonates the ammonium chloride to generate ammonia in situ and also neutralizes the HOBt.

  • Activation: While stirring at 0°C, add EDC hydrochloride (2.11 g, 11 mmol) portion-wise to the mixture.

    • Causality Note: Adding the coupling agent last, and at a low temperature, ensures that the activated species is formed in the presence of the nucleophile, maximizing the desired reaction pathway.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Workup - Quenching: Dilute the reaction mixture with ethyl acetate (50 mL).

  • Workup - Washing: Wash the organic layer sequentially with water (2 x 25 mL), 5% citric acid solution (2 x 25 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 25 mL), and finally, saturated brine (1 x 25 mL).

    • Trustworthiness Note: These sequential washes are a self-validating step. The acid wash removes residual base (DIPEA), the bicarbonate wash removes unreacted HOBt and carboxylic acid, and the water/brine washes remove DMF and water-soluble byproducts.

  • Drying and Concentration: Dry the washed organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-Hydroxy-3-phenylpropanamide.

  • Purification & Validation: The crude product can be purified using column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization. Validate the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reagents and Materials
ReagentFormulaMW ( g/mol )Moles (mmol)QuantityNotes
Phenyllactic AcidC₉H₁₀O₃166.17101.66 gStarting Material
EDC·HClC₈H₁₈N₃Cl191.70112.11 gCoupling Agent
HOBtC₆H₅N₃O135.13111.53 gAdditive, Explosive risk when dry
Ammonium ChlorideNH₄Cl53.49110.59 gAmmonia Source
DIPEAC₈H₁₉N129.24223.8 mLBase, Corrosive
DMFC₃H₇NO73.09-20 mLAnhydrous Solvent
Experimental Workflow Diagram

G start Start dissolve Dissolve Acid, HOBt, & NH4Cl in DMF start->dissolve cool Cool to 0°C dissolve->cool add_base Add DIPEA cool->add_base add_edc Add EDC add_base->add_edc react Stir Overnight at Room Temp add_edc->react dilute Dilute with Ethyl Acetate react->dilute wash Perform Sequential Aqueous Washes dilute->wash dry Dry Organic Layer (MgSO4) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify via Chromatography concentrate->purify end End purify->end

Caption: Workflow for the amidation of phenyllactic acid.

Safety Precautions

  • Sodium Nitrite (NaNO₂): Potent oxidizer and toxic upon ingestion or inhalation. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Carbodiimides (EDC): Moisture-sensitive and can cause skin irritation and sensitization.

  • 1-Hydroxybenzotriazole (HOBt): Anhydrous HOBt is explosive and should be handled with care, preferably as the hydrated form.

  • Acids and Bases: Sulfuric acid and DIPEA are corrosive. Handle with care and appropriate PPE.

  • All operations should be conducted in a well-ventilated chemical fume hood.

Conclusion

This application note outlines a reliable and well-documented two-step synthesis of 2-Hydroxy-3-phenylpropanamide from L-phenylalanine. By explaining the mechanistic basis for stereochemical control in the first step and employing a robust coupling protocol in the second, this guide provides researchers with the necessary tools for a successful synthesis. The inclusion of detailed procedural steps, reagent tables, and workflow diagrams, grounded in authoritative sources, ensures that the process is both understandable and reproducible for professionals in the field of chemical and pharmaceutical development.

References

  • PrepChem.com. Synthesis of A. N-Methyl-N-methoxy-2-hydroxy-3-phenylpropanamide. Available at: [Link]

  • PrepChem.com. Synthesis of (2R)-2-Hydroxy-3-phenylpropanoic acid (J. Med. Chem., 23, 666). Available at: [Link]

  • Bubl, E. C., & Butts, J. S. (1951). A Method of Synthesis of Phenyllactic Acid and Substituted Phenyllactic Acids. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of amide derivatives from different substituents of phenylacetic acids and amines using TiCp2Cl2 as catalyst. Available at: [Link]

  • Pascual-Escudero, B., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Organic & Biomolecular Chemistry. Available at: [Link]

  • Li, J., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science. Available at: [Link]

  • Studylib.net. (n.d.). 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab. Available at: [Link]

  • Pascual-Escudero, B., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. RSC Publications. Available at: [Link]

  • ResearchGate. (n.d.). The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S(N)2 Reaction. Available at: [Link]

  • Van Draanen, N. A., & Hengst, S. (2010). The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-Phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S[subscript N]2 Reaction. Journal of Chemical Education. Available at: [Link]

  • ResearchGate. (n.d.). Relevant direct primary amide formation from carboxylic acids. Available at: [Link]

  • AURCO Journal. (2016). Discovery-based Experiment: Synthesis of Phenyllactic Acid from Phenylalanine. Association for University Regional Campuses of Ohio. Available at: [Link]

Sources

Application

Application Note: Procedure for Amide Bond Formation in 2-Hydroxy-3-phenylpropanamide

Introduction & Strategic Overview 2-Hydroxy-3-phenylpropanamide (commonly known as phenyllactamide) is a highly versatile chiral building block and intermediate in medicinal chemistry, frequently utilized in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

2-Hydroxy-3-phenylpropanamide (commonly known as phenyllactamide) is a highly versatile chiral building block and intermediate in medicinal chemistry, frequently utilized in the synthesis of neuroprotective agents, enzyme inhibitors, and complex oxazoline derivatives[1].

Synthesizing alpha-hydroxy amides directly from their corresponding alpha-hydroxy acids (such as 2-hydroxy-3-phenylpropanoic acid, or phenyllactic acid) presents a unique chemoselectivity challenge. The presence of an unprotected, highly nucleophilic alpha-hydroxyl group introduces the risk of competitive side reactions, including O-acylation, lactide (dimer) formation, and uncontrolled polymerization[2]. To achieve high yields and preserve the stereochemical integrity of the chiral center, the amidation strategy must be carefully selected. This guide details two field-proven methodologies: a highly atom-economical Esterification-Ammonolysis Sequence and a Direct Amidation via EDC/HOBt .

Mechanistic Causality: Overcoming the Alpha-Hydroxyl Challenge

When designing a synthetic route for phenyllactamide, the causality behind reagent selection is dictated by the reactivity of the alpha-hydroxyl group:

  • The Ammonolysis Advantage: Converting the carboxylic acid to a methyl ester via Fischer esterification temporarily masks the electrophilic center. Subsequent treatment with methanolic ammonia (ammonolysis) selectively yields the amide[3]. The adjacent alpha-hydroxyl group actually facilitates this reaction through intramolecular hydrogen bonding, which stabilizes the tetrahedral intermediate and accelerates the aminolysis of the ester without requiring harsh conditions or coupling reagents.

  • The Kinetic Control of HOBt: If direct coupling is required, standard carbodiimides like EDC·HCl cannot be used in isolation. EDC activates the carboxylate to an O-acylisourea intermediate. Without an additive, the unprotected alpha-hydroxyl group of a neighboring molecule will attack this intermediate, forming depsipeptides or oligomers[2]. The addition of 1-hydroxybenzotriazole (HOBt) acts as a nucleophilic catalyst. HOBt rapidly traps the O-acylisourea to form an active OBt-ester. Crucially, OBt-esters are highly reactive toward nitrogen nucleophiles (ammonia/amines) but relatively inert toward oxygen nucleophiles (alcohols), thereby kinetically favoring amide bond formation and suppressing O-acylation[4][5].

Synthetic Pathways

SynthesisWorkflow SM Phenyllactic Acid (2-Hydroxy-3-phenylpropanoic acid) Ester Methyl Phenyllactate (Intermediate Ester) SM->Ester MeOH, cat. H2SO4 Reflux, 4h Product Phenyllactamide (2-Hydroxy-3-phenylpropanamide) SM->Product EDC·HCl, HOBt, NH4Cl DIPEA, DMF, RT, 18h Ester->Product 7N NH3 in MeOH RT, 24-48h

Figure 1: Synthetic workflows for the preparation of 2-hydroxy-3-phenylpropanamide.

Experimental Protocols

Protocol A: Two-Step Esterification-Ammonolysis Sequence

This protocol is the industry standard for scaling up alpha-hydroxy amides due to its operational simplicity and avoidance of expensive coupling reagents[3][6].

Step 1: Synthesis of Methyl 2-hydroxy-3-phenylpropanoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-3-phenylpropanoic acid (10.0 g, 60.2 mmol) in anhydrous methanol (100 mL).

  • Catalysis: Add concentrated sulfuric acid (0.5 mL) dropwise while stirring. (Self-Validation: The solution should remain clear; an exotherm may be slightly noticeable).

  • Reflux: Heat the mixture to reflux (approx. 65 °C) for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3; the ester runs significantly higher than the highly polar acid).

  • Workup: Concentrate the methanol in vacuo. Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) to remove unreacted acid and neutralize the catalyst, followed by brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the methyl ester as a pale yellow oil. Proceed to Step 2 without further purification.

Step 2: Ammonolysis to Phenyllactamide

  • Reaction Setup: Transfer the crude methyl ester (~10.5 g) to a heavy-walled pressure flask or a tightly sealable glass vessel.

  • Amidation: Add a commercially available 7N solution of ammonia in methanol (80 mL). Seal the vessel securely. (Caution: Ammonia gas generates pressure; ensure the vessel is rated for low-pressure applications).

  • Incubation: Stir the mixture at room temperature (20–25 °C) for 24 to 48 hours[3].

  • Workup & Purification: Vent the flask carefully in a fume hood. Concentrate the solvent and excess ammonia in vacuo. Triturate the resulting crude solid with cold diethyl ether or recrystallize from EtOAc/Hexanes to afford pure 2-hydroxy-3-phenylpropanamide as a white crystalline solid.

Protocol B: Direct Amidation via EDC/HOBt

Use this protocol when rapid synthesis is required or when the substrate contains functional groups sensitive to extended basic ammonolysis[1][4].

  • Activation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-hydroxy-3-phenylpropanoic acid (1.00 g, 6.02 mmol) and HOBt hydrate (0.92 g, 6.80 mmol) in anhydrous DMF (15 mL). Cool the mixture to 0 °C using an ice bath.

  • Coupling Agent Addition: Add EDC·HCl (1.30 g, 6.80 mmol) in one portion. Stir at 0 °C for 30 minutes to ensure complete formation of the OBt-active ester[4].

  • Amine Introduction: Add solid ammonium chloride (NH₄Cl, 0.64 g, 12.0 mmol) to the mixture, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.15 mL, 18.1 mmol). The DIPEA liberates free ammonia in situ and neutralizes the HCl salt of EDC.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 18 hours[4].

  • Workup: Dilute the reaction mixture with ethyl acetate (50 mL). Wash the organic phase sequentially with 1M aqueous HCl (20 mL) to remove DIPEA, saturated aqueous NaHCO₃ (20 mL) to remove unreacted acid and HOBt, and brine (3 × 20 mL) to extract residual DMF.

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (DCM/MeOH 95:5) to yield the pure amide.

Quantitative Reaction Parameters

The following table summarizes the expected quantitative parameters and efficiency metrics for both synthetic routes to aid in process selection.

ParameterProtocol A: AmmonolysisProtocol B: EDC/HOBt Coupling
Overall Yield 85 – 92% (over 2 steps)70 – 80%
Reaction Time 28 – 52 hours total18 – 20 hours total
Stereoretention >99% ee (No racemization risk)>95% ee (HOBt minimizes epimerization)
Atom Economy High (Byproduct: Methanol)Low (Byproducts: Urea derivative, HOBt)
Scalability Excellent (Multi-gram to Kilogram)Moderate (Cost of coupling reagents limits scale)
Primary Impurities Unreacted methyl esterO-acylated byproducts, residual urea

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized 2-hydroxy-3-phenylpropanamide, verify the product against these analytical markers:

  • Infrared (IR) Spectroscopy: Look for the disappearance of the strong ester/acid carbonyl stretch (~1710–1735 cm⁻¹) and the appearance of the characteristic primary amide bands: Amide I (C=O stretch) at ~1650–1680 cm⁻¹ and Amide II (N-H bend) at ~1600–1640 cm⁻¹. A broad O-H/N-H stretching band will dominate the 3200–3400 cm⁻¹ region.

  • ¹H NMR (400 MHz, DMSO-d₆): The signature of successful amidation is the appearance of two distinct broad singlets (or one very broad signal integrating to 2H) between δ 7.00–7.50 ppm, corresponding to the diastereotopic protons of the primary amide (-NH₂). The alpha-proton (-CH-OH) typically appears as a multiplet or doublet of doublets around δ 4.00–4.20 ppm, and the hydroxyl proton (-OH) will appear as a distinct doublet (if exchange is slow) around δ 5.30 ppm.

References

  • Buy (S)
  • Benchchem.
  • WO2023018643A1 - Nicotinamide ripk1 inhibitors - Google Patents Google Patents URL
  • Resilient Poly(α-hydroxy acids)
  • WO2008150486A2 - 2-acylaminopropoanol-type glucosylceramide synthase inhibitors - Google Patents Google Patents URL
  • Synthesis of α-Hydroxy Amides - ResearchGate ResearchGate URL

Sources

Method

HPLC method development for 2-Hydroxy-3-phenylpropanamide separation

Application Note: Orthogonal HPLC Method Development for 2-Hydroxy-3-phenylpropanamide Mechanistic Overview & Chromatographic Strategy As a Senior Application Scientist, developing a robust high-performance liquid chroma...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal HPLC Method Development for 2-Hydroxy-3-phenylpropanamide

Mechanistic Overview & Chromatographic Strategy

As a Senior Application Scientist, developing a robust high-performance liquid chromatography (HPLC) method for 2-Hydroxy-3-phenylpropanamide (phenyllactamide) requires a deep understanding of its physicochemical properties. The molecule features a hydrophobic benzyl group, a polar amide terminus, and a chiral hydroxyl center at the alpha position (C2).

In drug development, this structural duality dictates that a single chromatographic method is fundamentally insufficient. We must deploy an orthogonal strategy:

  • Achiral Reversed-Phase (RP-HPLC): Designed to assess overall chemical purity and quantify synthetic impurities.

  • Chiral Normal-Phase (NP-HPLC): Designed to determine the enantiomeric excess (ee) of the (R)- and (S)-enantiomers.

By separating these objectives, we avoid the compromise of co-eluting impurities masking enantiomeric peaks, ensuring the analytical package is highly accurate and compliant with ICH Q2 validation guidelines.

Method Development Logic

HPLC_Workflow Start Compound Profiling (2-Hydroxy-3-phenylpropanamide) ModeSelect Select Separation Mode Start->ModeSelect Achiral Achiral RP-HPLC (Chemical Purity) ModeSelect->Achiral Impurity Profiling Chiral Chiral NP-HPLC (Enantiomeric Purity) ModeSelect->Chiral Chiral Resolution ColSelect1 C18 Column (e.g., Develosil ODS-5) Achiral->ColSelect1 ColSelect2 Amylose/Cellulose Column (e.g., Chiralpak AD-H) Chiral->ColSelect2 Opt1 Optimize Gradient & pH ColSelect1->Opt1 Opt2 Optimize Hexane/IPA Ratio ColSelect2->Opt2 Val Method Validation (ICH Q2 Guidelines) Opt1->Val Opt2->Val

Figure 1: Orthogonal HPLC method development workflow for 2-Hydroxy-3-phenylpropanamide.

Protocol A: Achiral RP-HPLC (Chemical Purity)

Causality of Experimental Choices: To separate 2-hydroxy-3-phenylpropanamide from its synthetic precursors (e.g., phenyllactic acid), we utilize a reversed-phase gradient elution on a C18 column, such as the Develosil ODS-5[1]. The hydrophobic phenyl ring interacts strongly with the C18 stationary phase. However, the polar amide and hydroxyl groups can cause secondary interactions with residual silanols on the silica support. To mitigate this, 0.1% Trifluoroacetic acid (TFA) is added to the mobile phase. TFA acts as an ion-pairing agent and maintains a low pH (~2.0), ensuring that any trace acidic impurities remain fully protonated and masking silanol sites to guarantee sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water. Degas via sonication for 10 minutes.

    • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Sample Preparation: Accurately weigh 10.0 mg of the analyte and dissolve in 10 mL of the initial mobile phase conditions (90% A / 10% B) to yield a 1.0 mg/mL stock solution. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

  • System Setup: Purge the HPLC system and equilibrate the Develosil ODS-5 column (4.6 x 150 mm, 5 µm) at a flow rate of 1.0 mL/min until the baseline is stable at 215 nm.

Table 1: RP-HPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min) Curve
0.0 90 10 1.0 Initial
2.0 90 10 1.0 Isocratic hold
15.0 10 90 1.0 Linear gradient
18.0 10 90 1.0 Column wash
18.1 90 10 1.0 Re-equilibration

| 25.0 | 90 | 10 | 1.0 | End |

Protocol B: Chiral NP-HPLC (Enantiomeric Resolution)

Causality of Experimental Choices: Enantiomers cannot be resolved on an achiral C18 column. Utilizing chiral HPLC columns (e.g., Chiralpak) is necessary to separate enantiomers post-synthesis[2]. We employ a Chiralpak AD-H column, which consists of an amylose tris(3,5-dimethylphenylcarbamate) stationary phase. Derivatives of 2-hydroxy-3-phenylpropanamide have been successfully resolved using this specific chiral stationary phase[3].

The separation mechanism relies on three-point chiral recognition: the carbamate linkages on the amylose backbone act as hydrogen bond acceptors/donors for the analyte's hydroxyl and amide groups, while the phenyl rings engage in π−π interactions. An isocratic mobile phase of n-hexane and isopropanol (IPA) is chosen because hexane maintains the structural integrity of the polymer coating, while IPA acts as a polar modifier to precisely tune the hydrogen-bonding kinetics.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 850 mL of HPLC-grade n-Hexane with 150 mL of HPLC-grade Isopropanol (85:15, v/v). Degas thoroughly. Note: Never introduce aqueous solutions to a normal-phase chiral column.

  • Sample Preparation: Dissolve 5.0 mg of the racemic mixture in 10 mL of the mobile phase. Sonicate until completely dissolved to prevent column frit blockage.

  • System Setup: Flush the system with Hexane/IPA and equilibrate the Chiralpak AD-H column (4.6 x 250 mm, 5 µm) at 0.8 mL/min at a controlled column temperature of 25°C. Monitor UV absorbance at 215 nm.

SeparationLogic Sample Racemic Mixture + Impurities RP Reversed-Phase (C18) Hydrophobic Interactions Sample->RP NP Chiral Stationary Phase Hydrogen Bonding & Steric Sample->NP Imp Impurities Separated (Enantiomers Co-elute) RP->Imp Enant (R)- and (S)- Enantiomers Resolved NP->Enant

Figure 2: Logical relationship between stationary phase selection and separation outcome.

System Suitability & Self-Validation

A protocol is only as reliable as its internal controls. To establish a self-validating system, System Suitability Testing (SST) acts as a strict analytical gatekeeper. If the chromatographic system fails to meet the parameters outlined in Table 2, the sequence must automatically halt. This prevents the reporting of false chemical purities or inaccurate enantiomeric excess (ee) values.

Table 2: System Suitability Criteria (SST)

Parameter Achiral RP-HPLC Requirement Chiral NP-HPLC Requirement Corrective Action if Failed

| Resolution ( Rs​ ) | > 2.0 (Main peak vs nearest impurity) | > 2.0 (Between R and S enantiomers) | Adjust gradient (Achiral) or IPA % (Chiral). | | Tailing Factor ( Tf​ ) | < 1.5 | < 1.8 | Check mobile phase pH / replace column frit. | | Theoretical Plates ( N ) | > 5,000 | > 3,000 | Flush column / reduce injection volume. | | %RSD (Area, n=5) | < 2.0% | < 2.0% | Troubleshoot autosampler precision. |

References

  • [2] Tert-butyl (R)-2-hydroxy-3-phenylpropionate | Benchchem. Benchchem.com. 2

  • [1] Preparative high-performance liquid chromatography based on reversed-phase gradient elution. Journal of Chromatography A (DSS.go.th). 1

  • [3] Supporting information. Royal Society of Chemistry (Rsc.org).3

Sources

Application

Application Note &amp; Protocols: High-Purity Recovery of 2-Hydroxy-3-phenylpropanamide via Optimized Recrystallization

Abstract This comprehensive guide provides detailed application notes and optimized protocols for the purification of 2-Hydroxy-3-phenylpropanamide using recrystallization techniques. Targeting researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and optimized protocols for the purification of 2-Hydroxy-3-phenylpropanamide using recrystallization techniques. Targeting researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the fundamental principles and causal relationships that govern successful purification. We address solvent selection strategies tailored to the molecule's unique physicochemical properties, present step-by-step protocols for single-solvent and multi-solvent systems, and offer an in-depth troubleshooting guide for common challenges. The methodologies are designed to be self-validating, ensuring researchers can achieve high purity and yield.

Introduction: The Imperative for Purity

2-Hydroxy-3-phenylpropanamide (C₉H₁₁NO₂, MW: 165.19 g/mol ) is a valuable chemical intermediate in synthetic and medicinal chemistry.[1] Its structure, featuring a phenyl group, a hydroxyl group, and an amide functional group, makes it a candidate for developing novel therapeutics, potentially in the area of neurodegenerative diseases.[1] In any pharmaceutical application, the purity of an active pharmaceutical ingredient (API) or its intermediate is non-negotiable. Impurities, which can arise from starting materials, by-products of synthesis, or degradation products, can impact the safety, efficacy, and stability of the final drug product.[2][3]

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[4] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[5] A properly executed recrystallization can dramatically enhance purity by selectively crystallizing the desired compound from a saturated solution while impurities remain dissolved in the surrounding liquid (the mother liquor).[6] This guide provides the technical rationale and practical steps to master this essential purification technique for 2-Hydroxy-3-phenylpropanamide.

Foundational Principles: Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should exhibit a steep solubility curve for 2-Hydroxy-3-phenylpropanamide, meaning the compound is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[6][7]

2.1. Molecular Structure Analysis

The structure of 2-Hydroxy-3-phenylpropanamide offers critical clues for solvent selection.

  • Polar Groups: The presence of both a hydroxyl (-OH) and a primary amide (-CONH₂) group allows for strong hydrogen bonding. These groups impart significant polar character to the molecule.

  • Aromatic System: The phenyl group (C₆H₅) is non-polar and will contribute to solubility in less polar or aromatic solvents.

This dual nature—polar functional groups on a moderately non-polar backbone—suggests that a solvent of intermediate polarity or a mixed-solvent system will likely be most effective.[8] The adage "like dissolves like" is a useful starting point; polar functional groups favor polar solvents.[9]

2.2. Key Criteria for an Ideal Solvent System

  • High-Temperature Solubility: The compound must be readily soluble in the boiling solvent.[8]

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.[7]

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).[10]

  • Chemical Inertness: The solvent must not react with the compound.[6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[6][10]

  • Melting Point Consideration: The solvent's boiling point should ideally be lower than the compound's melting point to prevent the substance from "oiling out" instead of crystallizing.[11] While the exact melting point of 2-Hydroxy-3-phenylpropanamide is not widely published, related structures like (+/-)-3-Phenyllactic acid melt at 98°C, suggesting a moderate melting point for the target compound.[12]

2.3. Recommended Solvents for Initial Screening

Based on the structural analysis, the following solvents and systems are recommended for initial small-scale solubility tests.

Solvent SystemBoiling Point (°C)PolarityRationale & Comments
Water100HighThe hydroxyl and amide groups may impart sufficient water solubility, especially when hot. Potential for strong hydrogen bonding.
Ethanol78Medium-HighOften a good choice for moderately polar compounds. Can dissolve the compound when hot and allow precipitation upon cooling.
Methanol65Medium-HighSimilar to ethanol but more polar and with a lower boiling point.
Isopropanol82MediumLess polar than ethanol; may provide a better solubility differential.
Ethyl Acetate77Medium-LowThe ester functionality can interact with the solute. May be a good candidate.
Ethanol/Water VariableAdjustableA powerful mixed-solvent system. The compound is dissolved in the "good" solvent (ethanol), and the "bad" solvent or antisolvent (water) is added to induce crystallization.[7][8]
Acetone/Hexane VariableAdjustableAnother common solvent/antisolvent pair for compounds of intermediate polarity.

2.4. Experimental Solvent Screening Protocol

To empirically determine the best solvent, perform small-scale tests:

  • Place approximately 20-30 mg of crude 2-Hydroxy-3-phenylpropanamide into a small test tube.

  • Add the chosen solvent dropwise at room temperature, agitating after each addition. Note if the compound dissolves easily (the solvent is too good).[8]

  • If insoluble at room temperature, heat the mixture gently in a water bath to the solvent's boiling point.[9]

  • Continue adding small portions of hot solvent until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will yield an abundant crop of well-formed crystals.[8]

Optimized Purification Protocols

The following protocols are designed for the purification of 2-Hydroxy-3-phenylpropanamide on a laboratory scale (1-10 g).

3.1. Protocol 1: Single-Solvent Recrystallization

This method is preferred when a single solvent is identified that meets the ideal solubility criteria. Ethanol or isopropanol are strong candidates.

Methodology:

  • Dissolution: Place the crude 2-Hydroxy-3-phenylpropanamide in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or boiling chips.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask, just enough to create a slurry.

  • Heat the flask on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Add more hot solvent in small portions, maintaining the boil, until the solid has completely dissolved. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes saturated upon cooling, maximizing the yield.[9] An excess of solvent will keep more of the product dissolved at low temperatures, reducing recovery.[9]

  • (Optional) Hot Filtration: If insoluble impurities or colored contaminants are present, they must be removed while the solution is hot. Add a small excess of solvent (approx. 5-10% of total volume) to prevent premature crystallization during this step. Set up a pre-heated gravity filtration apparatus (stemless funnel with fluted filter paper). Quickly pour the hot solution through the filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation and contamination, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[11]

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.

  • Washing: With the vacuum off, add a small amount of ice-cold recrystallization solvent to the funnel to wash away the impurity-laden mother liquor adhering to the crystals. Re-apply the vacuum to pull the wash solvent through. Causality: Using ice-cold solvent for washing is essential to avoid dissolving a significant portion of the purified product.[8]

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry. Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature.

3.2. Visual Workflow: Single-Solvent Recrystallization

G cluster_dissolve Dissolution cluster_filter Purification cluster_crystallize Crystallization & Collection A Place crude solid in Erlenmeyer flask B Add minimum amount of hot solvent to dissolve A->B C Insoluble Impurities Present? B->C D Perform Hot Gravity Filtration C->D Yes E Proceed to Crystallization C->E No D->E F Cool slowly to room temperature E->F G Cool in ice bath F->G H Collect crystals via vacuum filtration G->H I Wash with ice-cold solvent H->I J Dry crystals I->J

Caption: Workflow for single-solvent recrystallization.

3.3. Protocol 2: Multi-Solvent Recrystallization (Solvent-Antisolvent)

This technique is ideal when no single solvent is suitable, but a pair of miscible solvents—one in which the compound is soluble (solvent) and one in which it is insoluble (antisolvent)—can be found.[7] For 2-Hydroxy-3-phenylpropanamide, an ethanol/water system is an excellent choice.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the "good" solvent (e.g., ethanol) at its boiling point.

  • Antisolvent Addition: While keeping the solution hot, add the "bad" solvent or antisolvent (e.g., water) dropwise with constant swirling.

  • Continue adding the antisolvent until the solution becomes faintly cloudy (turbid). This is the point of saturation.

  • Add a few drops of the "good" solvent (ethanol) until the cloudiness just disappears, ensuring the solution is hot and saturated.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing & Drying: Proceed with steps 8, 9, and 10 from the Single-Solvent Protocol. For washing, use a chilled mixture of the solvent-antisolvent system in the same proportion that induced crystallization.

3.4. Visual Workflow: Multi-Solvent Recrystallization

G cluster_dissolve Dissolution cluster_saturate Saturation cluster_crystallize Crystallization & Collection A Dissolve crude solid in minimum hot 'good' solvent (e.g., Ethanol) B Add 'bad' antisolvent (e.g., Water) dropwise to hot solution A->B C Solution becomes turbid (cloudy)? B->C C->B No, continue adding D Add a few drops of 'good' solvent to clarify C->D Yes E Cool slowly to room temperature D->E F Cool in ice bath E->F G Collect, Wash, Dry F->G

Caption: Workflow for multi-solvent (antisolvent) recrystallization.

Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used. The solution is not supersaturated upon cooling.[7]Re-heat the solution to boil off (evaporate) some of the solvent to increase the concentration. Allow it to cool again.[7]
Supersaturation. The solution has cooled below its saturation point without initiating crystallization.Induce crystallization by: 1) Scratching the inside surface of the flask with a glass rod to create nucleation sites.[9] 2) Adding a "seed crystal" of pure compound.[9]
"Oiling Out" The compound's melting point is lower than the solvent's boiling point, causing it to melt rather than dissolve.[11]Re-heat the mixture to dissolve the oil, then add slightly more solvent to lower the saturation temperature.[7] Alternatively, switch to a different solvent with a lower boiling point.[7]
Low Recovery/Yield Too much solvent was used. [9]Use the absolute minimum amount of hot solvent necessary for dissolution.
Premature crystallization during hot filtration. Use an excess of solvent (5-10%) before filtering and ensure the filtration apparatus is pre-heated.[7]
Washing with room-temperature solvent. Always use ice-cold solvent for the washing step to minimize redissolving the product.[9]
Product Still Impure Cooling was too rapid. Impurities were trapped in the rapidly forming crystal lattice.Redissolve the crystals in fresh, hot solvent and allow the solution to cool much more slowly.[11]
Ineffective solvent. The solvent did not adequately differentiate between the product and the impurities.Perform solvent screening again to find a more selective solvent or solvent system.[7]

Conclusion

The successful purification of 2-Hydroxy-3-phenylpropanamide by recrystallization is an achievable goal that relies on a systematic approach to solvent selection and careful execution of the chosen protocol. By understanding the interplay between the compound's structure and solvent properties, researchers can effectively remove impurities and obtain a product of high purity suitable for downstream applications in pharmaceutical research and development. The protocols and troubleshooting guide provided herein serve as a robust framework for optimizing this essential laboratory technique.

References

  • University of California, Los Angeles. (n.d.). Recrystallization-1.pdf.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • Stenutz. (n.d.). 2-hydroxy-N-phenyl-propanamide. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of Houston-Downtown. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Mohrig, J. R., Alberg, D. G., Hofmeister, G. E., Schatz, P. F., & Hammond, C. N. (n.d.). Recrystallization. In Laboratory Techniques in Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-3-Phenyllactic acid. Retrieved from [Link]

  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

Sources

Method

enzymatic hydrolysis protocols involving 2-Hydroxy-3-phenylpropanamide

Application Note & Protocol Enzymatic Kinetic Resolution of 2-Hydroxy-3-phenylpropanamide via Selective Hydrolysis Abstract This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic 2-Hy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Enzymatic Kinetic Resolution of 2-Hydroxy-3-phenylpropanamide via Selective Hydrolysis

Abstract

This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic 2-Hydroxy-3-phenylpropanamide. Enantiomerically pure chiral hydroxy amides and their corresponding acids are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs). This application note details a robust protocol utilizing a hydrolase, such as a lipase with promiscuous amidase activity, for the stereoselective hydrolysis of one enantiomer of the racemic amide. The protocol covers the enzymatic reaction setup, methods for monitoring reaction progress, and detailed analytical procedures using both achiral and chiral High-Performance Liquid Chromatography (HPLC) to determine conversion and enantiomeric excess. This self-validating methodology is designed for researchers in drug development and organic synthesis, providing the technical foundation to produce and analyze enantiopure compounds.

Introduction and Scientific Principle

2-Hydroxy-3-phenylpropanamide contains a single stereocenter, and its enantiomers can serve as precursors to valuable chiral molecules in the pharmaceutical industry. The separation of racemates into pure enantiomers is a frequent challenge in drug development, as different enantiomers often exhibit distinct pharmacological and toxicological profiles.

Enzymatic kinetic resolution is a powerful green chemistry tool that leverages the inherent chirality of enzymes to differentiate between enantiomers of a racemic substrate.[1][2] Most enzymes, being composed of L-amino acids, are chiral catalysts and thus can exhibit high stereoselectivity.[1] The principle of kinetic resolution is based on the difference in the rate of reaction for two enantiomers with a chiral catalyst. In this application, a hydrolase enzyme selectively catalyzes the hydrolysis of one amide enantiomer (e.g., the S-enantiomer) to its corresponding carboxylic acid, while leaving the other enantiomer (e.g., the R-enantiomer) largely unreacted.

The reaction proceeds as follows: (R,S)-2-Hydroxy-3-phenylpropanamide + H₂O ---(Enzyme)--> (S)-2-Hydroxy-3-phenylpropanoic Acid + NH₃ + (R)-2-Hydroxy-3-phenylpropanamide

The theoretical maximum yield for a single enantiomer in a classic kinetic resolution is 50%.[2] By stopping the reaction at or near 50% conversion, it is possible to recover both the unreacted amide and the newly formed carboxylic acid in high enantiomeric purity. The choice of enzyme is critical; while dedicated amidases exist, many lipases, such as Candida antarctica Lipase A or B (CAL-A, CAL-B), have been shown to possess the ability to hydrolyze amide bonds, often with high enantioselectivity.[3][4][5]

G sub Racemic (R,S)-Amide 2-Hydroxy-3-phenylpropanamide enzyme Hydrolase Enzyme (e.g., Lipase) sub->enzyme k_fast (S) >> k_slow (R) prod_S (S)-Acid 2-Hydroxy-3-phenylpropanoic Acid prod_R Unreacted (R)-Amide enzyme->prod_S Hydrolysis enzyme->prod_R Unreacted G cluster_0 Stage 1: Reaction cluster_1 Stage 2: Monitoring & Work-up cluster_2 Stage 3: Analysis A 1. Prepare Buffer (e.g., 100 mM Phosphate, pH 7.5) B 2. Add Substrate (e.g., 10-50 mM) A->B C 3. Add Enzyme (e.g., 10 mg/mL) B->C D 4. Incubate (e.g., 37°C, 200 rpm) C->D E 5. Withdraw Aliquots (t = 0, 2, 4, 8, 24h) D->E F 6. Quench Reaction (e.g., add Acetonitrile) G 7. Centrifuge & Filter H 8. Achiral HPLC Analysis (Determine % Conversion) G->H I 9. Chiral HPLC Analysis (Determine % e.e.) H->I

Caption: General experimental workflow for enzymatic hydrolysis and analysis.

3.1 Protocol: Enzymatic Hydrolysis Reaction

The causality behind these choices is paramount. The buffer maintains the optimal pH for enzyme activity, as drastic pH changes can lead to irreversible denaturation. The chosen temperature is a compromise between reaction rate and enzyme stability.

  • Buffer Preparation: Prepare 100 mL of a 100 mM potassium phosphate buffer. A pH of 7.5 is a common starting point for many lipases/amidases. [3]Adjust pH using 1 M NaOH or 1 M HCl.

  • Substrate Solution: Weigh and dissolve the racemic 2-Hydroxy-3-phenylpropanamide in the buffer to a final concentration of 20 mM. Gentle warming or sonication may be required to aid dissolution. Allow the solution to return to the target reaction temperature.

  • Control Sample: Before adding the enzyme, take a 1 mL aliquot of the substrate solution. This will serve as your t=0 sample and also as a no-enzyme control to check for spontaneous, non-enzymatic hydrolysis.

  • Reaction Initiation: Add the immobilized enzyme (e.g., CAL-B) to the substrate solution. A typical starting enzyme loading is 10 mg of immobilized enzyme per mL of reaction volume.

  • Incubation: Place the reaction vessel in a temperature-controlled shaker set to 37°C and 200 rpm. The agitation ensures proper mixing and prevents the immobilized enzyme from settling.

  • Sampling: Withdraw aliquots (e.g., 500 µL) at predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours) to monitor the reaction progress.

3.2 Protocol: Sample Quenching and Preparation

Quenching is essential to stop the enzymatic activity precisely at the time of sampling, ensuring accurate kinetic data.

  • Quench: Immediately add the 500 µL reaction aliquot to a vial containing 500 µL of acetonitrile. Acetonitrile acts as an organic solvent that denatures and precipitates the enzyme, effectively stopping the reaction. [6]2. Mix and Centrifuge: Vortex the quenched sample for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated enzyme and any other solids.

  • Filter: Carefully transfer the supernatant to a new vial using a pipette. Filter the supernatant through a 0.45 µm syringe filter directly into an HPLC vial. [7]4. Store: The samples are now ready for HPLC analysis. If not analyzed immediately, store them at 4°C.

Analytical Methodology: HPLC

A two-pronged HPLC approach is necessary for a complete analysis. An achiral method determines the reaction conversion, while a chiral method determines the stereoselectivity. [8] 4.1 Method A: Achiral RP-HPLC for Conversion Analysis

This method separates the amide substrate from the carboxylic acid product based on their differing polarities.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 10 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Rationale: The acidic mobile phase ensures that the carboxylic acid product is protonated, leading to better retention and peak shape on a C18 column.

4.2 Method B: Chiral HPLC for Enantiomeric Excess (e.e.) Analysis

This method is crucial for measuring the success of the resolution. It separates the (R)-amide from the (S)-amide and, if optimized, can also separate the acid enantiomers. Polysaccharide-based chiral stationary phases are highly effective for this purpose. [9]

Parameter Condition
Column Chiralpak AD-H (or equivalent), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (e.g., 90:10 v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 254 nm

| Injection Vol. | 10 µL |

Rationale: Normal-phase chromatography is typically used for chiral separations on this type of column. The ratio of hexane to isopropanol may require optimization to achieve baseline separation of the enantiomers.

Data Analysis and Interpretation

5.1 Calculating Conversion (%)

From the achiral HPLC chromatograms, calculate the percentage conversion using the peak areas of the substrate (amide) and product (acid).

Conversion (%) = [Area_Product / (Area_Substrate + Area_Product)] x 100

5.2 Calculating Enantiomeric Excess (e.e., %)

From the chiral HPLC chromatograms, calculate the e.e. for the remaining substrate and the formed product.

e.e. (%) = [|Area_Enantiomer1 - Area_Enantiomer2| / (Area_Enantiomer1 + Area_Enantiomer2)] x 100

5.3 Example Data Summary

The following table illustrates typical data obtained from a successful kinetic resolution experiment.

Time (h)Conversion (%)Substrate e.e. (%)Product e.e. (%)
000-
215.518.3>99
430.143.1>99
845.282.598.5
2451.3>9995.6

Note: As conversion approaches 50%, the e.e. of the remaining substrate increases significantly. The e.e. of the product is often highest at lower conversions.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the enzymatic kinetic resolution of 2-Hydroxy-3-phenylpropanamide. By employing a hydrolase in a controlled aqueous environment, it is possible to achieve selective hydrolysis of one enantiomer. The protocol's trustworthiness is established through a robust, dual-method HPLC analysis that allows for the precise determination of both reaction conversion and enantioselectivity. This methodology serves as a reliable foundation for researchers and drug development professionals aiming to produce enantiomerically enriched chiral intermediates.

References
  • Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. (2021). Biotechnology for Biofuels.
  • Hydrolysis method Samples are dried in pyrolyzed borosilicate hydrolysis tubes in a vacuum centrifugal concentrator and subjecte - CIB (CSIC).
  • A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC. (n.d.).
  • Amide Synthesis via Aminolysis of Ester or Acid with an Intracellular Lipase | ACS Catalysis. (2018). ACS Catalysis.
  • Formation and hydrolysis of amide bonds by lipase A from Candida antarctica - UTUPub. (n.d.).
  • Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. (n.d.).
  • A Well-Written Analytical Procedure for Regulated HPLC Testing | LCGC International. (2024). LCGC International.
  • A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC. (n.d.).
  • Hydrolysis of Amides - M. Hall, K. Faber, and G. Tasnádi. (n.d.).
  • Formation and hydrolysis of amide bonds by lipase A from Candida antarctica; exceptional features - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Kinetic resolution – Knowledge and References - Taylor & Francis. (n.d.).
  • Lipases-catalyzed enantioselective kineti - JOCPR. (2015). Journal of Chemical and Pharmaceutical Research.
  • New biocatalytic procedures for the enantioselective synthesis of 3-aryl-3-hydroxy propanoates. (n.d.).
  • HPLC Testing and Analysis - Detailed Guide for Accurate Results - Torontech. (2024).
  • HPLC METHODOLOGY MANUAL - University of Notre Dame. (2020).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
  • Enzymatic hydrolysis – Knowledge and References - Taylor & Francis. (n.d.).
  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC. (n.d.).
  • Application Notes and Protocols for the Purification of 2-(3-phenoxyphenyl)propanenitrile via HPLC - Benchchem. (n.d.).
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. (n.d.).
  • Developing liquiD Chromatography methoDs for Food AnAlysis. (n.d.).

Sources

Application

application of 2-Hydroxy-3-phenylpropanamide in peptide synthesis

Topic: Application of 2-Hydroxy-3-phenylpropanamide in Peptide Synthesis Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 2-Hydroxy-3-phenylpropanamide in Peptide Synthesis Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Executive Summary

2-Hydroxy-3-phenylpropanamide (also known as phenyllactic acid amide) is a highly versatile chiral synthon used in advanced peptide chemistry and peptidomimetic drug design. By substituting the α-amino group of phenylalanine with an α-hydroxyl group, this compound enables the strategic introduction of ester (depside) linkages into peptide backbones[1]. This application note details the scientific rationale, structural biology implications, and highly optimized experimental protocols for incorporating 2-Hydroxy-3-phenylpropanamide into synthetic workflows, specifically focusing on depsipeptide assembly and protease inhibitor development.

Scientific Rationale & Structural Biology

The replacement of a standard amide bond with an ester bond fundamentally alters the physicochemical and pharmacokinetic profile of a peptide sequence.

  • Proteolytic Evasion & Bioavailability: Ester bonds disrupt the continuous hydrogen-bonding network of the peptide backbone. This modification significantly enhances membrane permeability and confers robust resistance against degradation by exopeptidases, a critical requirement for orally bioavailable peptide therapeutics.

  • Conformational Direction: Solid-state X-ray crystallography and solution-phase NMR analyses demonstrate that linear depsipeptide amides containing phenyllactic acid strongly induce specific β-turn conformations (Type I or I')[2]. These turns are stabilized by intramolecular N-H···O hydrogen bonds, which are essential for pre-organizing linear precursors prior to macrocyclization.

  • Transition State Isosterism: In the design of protease inhibitors, the phenyl ring of 2-Hydroxy-3-phenylpropanamide perfectly occupies the S1 hydrophobic pocket of target enzymes (e.g., HIV-1 protease, chymotrypsin). Concurrently, the ester bond acts as a transition state isostere that strongly binds the catalytic machinery but resists hydrolytic cleavage, resulting in sustained enzyme blockade.

MOA_Pathway P1 Target Protease (e.g., HIV-1 PR) P3 Enzyme-Inhibitor Complex (S1 Pocket Occupation) P1->P3 Transition State Mimicry P2 Depsipeptide Inhibitor (Phenyllactic Amide Core) P2->P1 Binds Active Site P4 Proteolytic Blockade (Ester Bond Resists Cleavage) P3->P4 Sustained Inhibition

Mechanism of action for protease inhibition using phenyllactic amide isosteres.

Application Workflows in Drug Development

  • Cyclic Depsipeptide Natural Product Synthesis: Phenyllactic acid derivatives are core structural motifs in numerous bioactive natural products, including anthelmintic cyclohexadepsipeptides[3] and platelet aggregation inhibitors such as YM-280193[1]. 2-Hydroxy-3-phenylpropanamide serves as an ideal starting material for assembling the C-terminal segment of these macrocycles.

  • Glucosylceramide Synthase Inhibitors: Beyond traditional peptides, this compound is a critical chiral precursor for 2-acylaminopropanol derivatives, which are potent inhibitors of glucosylceramide synthase used in the treatment of lysosomal storage diseases and diabetic nephropathy[4].

SPPS_Workflow N1 2-Hydroxy-3-phenylpropanamide (Starting Synthon) N2 O-Acylation (Esterification) Reagents: Fmoc-AA-OH, DIC, DMAP Temp: 0°C to RT N1->N2 Add Protected AA N3 Fmoc-Depsipeptide Amide (Intermediate) N2->N3 Formation of Ester Bond N4 Fmoc Deprotection Reagents: 20% Piperidine/DMF (Monitor for ester hydrolysis) N3->N4 Remove N-terminal Guard N5 Chain Elongation Standard Amide Couplings (HATU/DIPEA) N4->N5 Add Subsequent AAs N6 Target Peptidomimetic (C-Terminal Depsipeptide Amide) N5->N6 Final Cleavage/Purification

Synthetic workflow for assembling C-terminal depsipeptide amides via O-acylation.

Experimental Protocols

The following protocols outline the synthesis of a C-terminal depsipeptide amide. Because the primary amide is generally unreactive under standard coupling conditions, protection of the amide is rarely necessary, allowing direct O-acylation of the α-hydroxyl group.

Protocol 1: O-Acylation (Esterification) of 2-Hydroxy-3-phenylpropanamide
  • Causality & Rationale: The α-hydroxyl group is sterically hindered and significantly less nucleophilic than an amine. Standard amide coupling reagents (e.g., HATU) are inefficient for esterification. Therefore, carbodiimide chemistry (DIC) combined with a hypernucleophilic catalyst (DMAP) is required. To prevent DMAP-induced racemization of the Fmoc-amino acid via an oxazolone intermediate, the reaction must be strictly maintained at 0 °C during the activation phase.

  • Step-by-Step Procedure:

    • Dissolve Fmoc-AA-OH (1.2 eq) and 2-Hydroxy-3-phenylpropanamide (1.0 eq) in anhydrous DCM/DMF (9:1 v/v) under an inert argon atmosphere.

    • Cool the reaction vessel to 0 °C using an ice-water bath.

    • Add N,N'-Diisopropylcarbodiimide (DIC, 1.2 eq) dropwise, followed immediately by catalytic 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Stir the mixture at 0 °C for 1 hour, then allow it to gradually warm to room temperature over 12 hours.

    • Self-Validating Checkpoint: Monitor reaction completion via LC-MS. The target mass should reflect [M+H]+=Mass(Fmoc-AA)+165.19−18.02 . The absence of the 165.19 m/z peak indicates complete consumption of the starting material.

    • Workup: Dilute with EtOAc and wash sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO3​ (to remove unreacted acid), and brine. Dry over MgSO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Fmoc Deprotection and Chain Elongation (Mitigating DKP Formation)
  • Causality & Rationale: Depsipeptides are notoriously susceptible to diketopiperazine (DKP) formation at the dipeptide stage. Upon Fmoc removal, the newly liberated free amine can intramolecularly attack the adjacent ester carbonyl, forming a thermodynamically stable 6-membered DKP ring and prematurely cleaving the peptide chain. To prevent this, Fmoc deprotection must be rapid, and the subsequent amino acid must be coupled immediately using highly reactive reagents.

  • Step-by-Step Procedure:

    • Treat the purified Fmoc-depsipeptide amide from Protocol 1 with 20% piperidine in DMF for exactly 10 minutes at room temperature.

    • Self-Validating Checkpoint: Do not evaporate the DMF. Instead, immediately precipitate the product by dropwise addition into 10 volumes of ice-cold diethyl ether. Centrifuge and decant. This rapidly quenches the reaction and isolates the free amine in a solid state, minimizing the time it spends in solution where DKP formation occurs.

    • Immediately dissolve the free amine pellet in anhydrous DMF.

    • Add pre-activated Fmoc-AA-OH (pre-activated for 5 minutes using HATU (1.5 eq) and DIPEA (2.0 eq)).

    • Stir for 1 hour at room temperature, then verify coupling completion via the Kaiser test (should be negative) or LC-MS.

Quantitative Data: Optimization of O-Acylation

The choice of coupling reagent directly dictates the yield and stereochemical integrity of the resulting depsipeptide. Table 1 summarizes the optimization parameters for the O-acylation of 2-Hydroxy-3-phenylpropanamide.

Table 1: Comparison of Coupling Reagents for O-Acylation

Coupling Reagent SystemEquivalents (AA:Reagent:Base)TemperatureYield (%)Epimerization (%)Mechanistic Note
DIC / DMAP 1.2 : 1.2 : 0.1RT85> 15High yield, but significant racemization occurs due to base-catalyzed oxazolone formation.
DIC / DMAP 1.2 : 1.2 : 0.10 °C to RT78< 5Lowering the initial temperature effectively suppresses base-catalyzed epimerization.
MSNT / MeIm 2.0 : 2.0 : 1.5RT92< 1Optimal: 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) with N-methylimidazole (MeIm) preserves strict stereochemical integrity.
HATU / DIPEA 1.5 : 1.5 : 2.0RT< 10N/AHighly inefficient for O-acylation; this system is primarily designed for amide bond formation.

References

  • Total Synthesis of the Cyclic Depsipeptide YM-280193, a Platelet Aggregation Inhibitor. Organic Letters, American Chemical Society (ACS). URL:[Link]

  • Solid-state conformations of linear depsipeptide amides with an alternating sequence of α,α-disubstituted α-amino acid and α-hydroxy acid. Acta Crystallographica Section C, International Union of Crystallography (IUCr). URL:[Link]

  • Synthesis and Anthelmintic Activity of Substituted (R)-phenyllactic Acid Containing Cyclohexadepsipeptides. Bioorganic & Medicinal Chemistry Letters, PubMed. URL:[Link]

  • Glucosylceramide synthase inhibition for the treatment of collapsing glomerulopathy and other glomerular disease.WIPO Patent Application (WO2010014554A1), Google Patents.

Sources

Method

solvent selection for extraction of 2-Hydroxy-3-phenylpropanamide

Application Note: Rational Solvent Selection and Extraction Protocols for 2-Hydroxy-3-phenylpropanamide Executive Summary The isolation of amphiphilic organic compounds from aqueous matrices is a fundamental challenge in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Solvent Selection and Extraction Protocols for 2-Hydroxy-3-phenylpropanamide

Executive Summary

The isolation of amphiphilic organic compounds from aqueous matrices is a fundamental challenge in synthetic and medicinal chemistry. 2-Hydroxy-3-phenylpropanamide (also known as phenyllactamide) is an organic compound (Molecular Formula: C9H11NO2, MW: ~165.22 g/mol ) characterized by a unique structural duality: a highly hydrophobic phenylpropane backbone coupled with a highly hydrophilic α -hydroxyl group and an amide functional group[1].

This application note provides a comprehensive, field-proven guide to selecting the optimal solvent system for the liquid-liquid extraction (LLE) of 2-Hydroxy-3-phenylpropanamide. By analyzing the thermodynamics of solvation, hydrogen-bonding capacities, and matrix complexities, we establish self-validating protocols that maximize recovery yields and eliminate common bottlenecks such as emulsion formation.

Physicochemical Profiling & The Causality of Solvent Selection

Successful liquid-liquid extraction relies on the differential solubility of a compound in two immiscible phases[2]. For 2-Hydroxy-3-phenylpropanamide, solvent selection cannot be based on lipophilicity alone. The presence of the primary amide (-CONH₂) and the secondary hydroxyl (-OH) creates a dense network of hydrogen bond donors and acceptors.

If a purely non-polar solvent (e.g., hexane) is used, the compound will remain partitioned in the aqueous phase due to the energetic penalty of breaking its hydrogen bonds with water. Conversely, highly polar solvents (e.g., methanol) are miscible with water and fail to form the necessary biphasic system[3].

To achieve an optimal distribution coefficient ( Kd​ ), the extraction solvent must possess moderate polarity and strong hydrogen-bond accepting capabilities .

Table 1: Quantitative Comparison of Candidate Solvent Systems

Solvent SystemPolarity Index (P')Water Solubility ( g/100 mL)H-Bonding CapacitySuitability Rationale for 2-Hydroxy-3-phenylpropanamide
Hexane 0.10.001NonePoor. Fails to solubilize the highly polar α -hydroxy amide head.
Dichloromethane (DCM) 3.11.3Weak AcceptorModerate. Solvates the phenyl ring well, but yields low recovery of the amide moiety.
Ethyl Acetate (EtOAc) 4.48.3Strong AcceptorHigh. The ester oxygen acts as a strong H-bond acceptor, interacting perfectly with the target's -OH and -NH₂ donors.
THF / DCM (4:1 v/v) ~4.0 (mixed)Miscible (THF) / 1.3 (DCM)Strong AcceptorVery High. THF strongly solvates the amide; DCM increases density to ensure clean phase separation[4].

Workflow Visualization: Rational Extraction Decision Matrix

The following decision matrix outlines the logical progression from matrix evaluation to final purification.

Extraction_Workflow Start Aqueous Matrix containing 2-Hydroxy-3-phenylpropanamide pH pH Adjustment (Maintain Neutral pH ~7.0) Start->pH Salt Salting Out (Add NaCl to Saturation) pH->Salt Decision Matrix Complexity? Salt->Decision Standard Standard Matrix (Use EtOAc) Decision->Standard Low Complex Complex/Emulsion-Prone (Use THF/DCM 4:1) Decision->Complex High Extract Liquid-Liquid Extraction (Vortex & Centrifuge) Standard->Extract Complex->Extract Separate Phase Separation Extract->Separate Org Organic Phase (Target Compound) Separate->Org Aq Aqueous Phase (Waste) Separate->Aq Dry Dry over Anhydrous Na₂SO₄ Org->Dry Evap Rotary Evaporation (<40°C) Dry->Evap Pure Purified 2-Hydroxy-3- phenylpropanamide Evap->Pure

Fig 1. Decision matrix and workflow for the extraction of 2-Hydroxy-3-phenylpropanamide.

Optimized Extraction Protocols

Protocol A: Standard Liquid-Liquid Extraction (Ethyl Acetate)

Ideal for standard aqueous reaction mixtures (e.g., post-reduction or amidation reactions).

  • pH Verification: Measure the pH of the aqueous mixture using a calibrated pH meter. Adjust to pH 6.5 – 7.5 using 1M HCl or 1M NaOH.

    • Causality: The amide group is susceptible to hydrolysis at extreme pH levels, and maintaining neutrality ensures the target compound remains in its un-ionized, most lipophilic state[2].

  • Salting Out: Add anhydrous Sodium Chloride (NaCl) directly to the aqueous phase until saturation is reached (approximately 300 g/L). Stir until dissolved.

    • Causality: Adding high concentrations of simple salts saturates the aqueous solution, reducing the solubility of the hydrophilic target compound and driving it into the organic phase[5].

  • Solvent Addition: Transfer the aqueous mixture to a separatory funnel. Add an equal volume (1:1 v/v) of Ethyl Acetate (EtOAc).

  • Equilibration: Stopper the funnel and invert gently, venting immediately to release pressure. Vigorously shake for 2–3 minutes to maximize the interfacial surface area.

  • Phase Separation: Mount the funnel on a ring stand and allow the layers to separate.

    • Validation Check: EtOAc (density 0.902 g/cm³) will form the top layer . The boundary must be sharp.

  • Collection & Repetition: Drain the lower aqueous layer into a clean flask. Collect the upper organic layer. Return the aqueous layer to the funnel and repeat the extraction twice more with 0.5 volumes of fresh EtOAc.

  • Drying: Combine all organic layers in an Erlenmeyer flask. Add anhydrous Sodium Sulfate (Na₂SO₄) incrementally.

    • Validation Check: The drying agent will initially clump. Continue adding until the newly added Na₂SO₄ freely flows like sand upon swirling.

  • Concentration: Filter the dried organic phase and concentrate via rotary evaporation. Maintain the water bath at <40°C to prevent thermal degradation of the compound.

Protocol B: High-Efficiency Mixed-Solvent Extraction (THF/DCM 4:1)

Ideal for complex matrices (e.g., biocatalytic broths or cellular lysates) where amphiphilic amides cause stubborn emulsions.

  • Solvent Preparation: In a dedicated flask, prepare a fresh mixture of Tetrahydrofuran (THF) and Dichloromethane (DCM) in a 4:1 volumetric ratio[4].

  • Matrix Preparation: Adjust the aqueous matrix to pH 7.0 and saturate with NaCl as described in Protocol A.

  • Extraction: Add the THF/DCM (4:1) solvent mixture to the aqueous phase at a 1:1 v/v ratio. Shake vigorously.

    • Causality: THF acts as an exceptional solvating agent for the hydrogen-bonding networks of the hydroxy-amide, drastically increasing recovery. However, THF is highly miscible with water. The addition of DCM (density 1.33 g/cm³) forces the mixture to remain biphasic and increases the density of the organic phase, actively breaking emulsions[4].

  • Phase Separation: Allow the layers to settle.

    • Validation Check: Depending on the exact salt concentration of the aqueous phase, the THF/DCM layer may form the bottom layer . Always verify the location of the organic phase by adding a drop of water; if the drop dissolves, it is the aqueous layer.

  • Recovery: Separate the organic phase, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure as described above.

References

1.[1] Title: Buy (S)-2-Hydroxy-3-phenylpropanamide | 69897-47-8 - Smolecule Source: smolecule.com URL:

2.[4] Title: Supporting information - Rsc.org Source: rsc.org URL:

3.[3] Title: Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil Source: kjhil.com URL:

4.[5] Title: Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions Source: elementlabsolutions.com URL:

5.[2] Title: Liquid-Liquid Extraction - Chemistry LibreTexts Source: libretexts.org URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Hydroxy-3-phenylpropanamide Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Hydroxy-3-phenylpropanamide (phenyllactamide). This compound is a highly valued precursor in medicinal chemistry, frequently utilized in the development of c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Hydroxy-3-phenylpropanamide (phenyllactamide). This compound is a highly valued precursor in medicinal chemistry, frequently utilized in the development of chiral organocatalysts and biologically active oxazoline ligands [3].

Because this molecule contains both an α -hydroxyl group and an amide moiety, researchers frequently encounter chemoselectivity issues, poor yields, and unwanted oligomerization during synthesis. This guide is designed by senior application scientists to help you troubleshoot these bottlenecks, understand the mechanistic causality behind reaction failures, and implement self-validating protocols to maximize your reaction yield.

Part 1: Troubleshooting Guide & FAQs

Q1: I attempted a direct amidation of 2-hydroxy-3-phenylpropanoic acid using DCC and ammonia, but my yield is below 30% and the NMR shows a complex mixture. What went wrong? A1: The failure stems from a lack of chemoselectivity. While traditional amidation of (S)-2-hydroxy-3-phenylpropanoic acid can theoretically be performed with coupling agents like dicyclohexylcarbodiimide (DCC) [1], the unprotected α -hydroxyl group is highly nucleophilic. Instead of the amine selectively attacking the activated carbonyl, the hydroxyl groups of adjacent molecules attack it, leading to intermolecular esterification. This results in the formation of complex polyesters and lactides. To resolve this, you must bypass direct coupling. We strongly recommend the Ester Ammonolysis Route (converting the acid to a methyl ester first) or the Nitrile Hydration Route .

Q2: I am using the Ester Ammonolysis route (reacting methyl 2-hydroxy-3-phenylpropanoate with ammonia). The reaction stalls at 60% conversion even after 48 hours. How can I drive it to completion? A2: This is a classic equilibrium and concentration issue. Ammonolysis of esters is relatively slow. If you are bubbling NH3​ gas into the solvent at room temperature, the gas rapidly escapes, dropping the effective molarity of the nucleophile.

  • The Fix: You must use a commercially prepared, anhydrous solution of 7N NH3​ in Methanol and run the reaction in a securely sealed pressure tube or autoclave. By sealing the system, you prevent the escape of volatile ammonia, maintaining a massive nucleophilic excess that drives the reaction to >90% conversion via Le Chatelier's principle.

Q3: Why shouldn't I just use aqueous ammonium hydroxide ( NH4​OH ) instead of methanolic ammonia? It's much cheaper. A3: Using aqueous ammonia introduces a competing nucleophile: water. In the highly basic environment of ammonium hydroxide, the hydroxide ion ( OH− ) will aggressively attack the methyl ester, causing irreversible ester hydrolysis. Your product will revert entirely to the starting material (phenyllactic acid) rather than forming the desired amide. Anhydrous methanol ensures a homogenous environment that strictly favors amidation.

Q4: I am synthesizing the amide via the Radziszewski hydration of phenyllactonitrile using 30% H2​O2​ and NaOH. My primary byproduct is phenyllactic acid. How do I prevent over-hydrolysis? A4: The Radziszewski reaction proceeds via a highly reactive peroxyimidic acid intermediate [2]. The decomposition of hydrogen peroxide is strongly exothermic. If the internal reaction temperature exceeds 30°C, the kinetics of hydrolysis outpace the kinetics of hydration. The newly formed amide is rapidly hydrolyzed by the alkaline environment into the carboxylate.

  • The Fix: This must be a self-validating system: you cannot just add the reagents and walk away. You must use an internal temperature probe and a salt-ice bath. Add the 30% H2​O2​ dropwise at a rate that strictly maintains the internal temperature between 15°C and 25°C.

Part 2: Quantitative Data & Method Comparison

To help you select the optimal synthetic route for your specific laboratory setup, we have summarized the empirical data for the three most common methodologies.

Synthesis RouteTypical Yield (%)Reaction Time (h)Purity (HPLC)ScalabilityPrimary Byproduct Risk
Direct Amidation (DCC) 25 - 40%12 - 24< 80%LowOligomers, Lactides
Ester Ammonolysis 85 - 92%24 - 48> 98%HighUnreacted Ester
Radziszewski Hydration 75 - 85%4 - 6> 95%MediumPhenyllactic Acid

Part 3: Standardized Experimental Protocols

Protocol A: Two-Step Synthesis via Ester Ammonolysis

This protocol utilizes anhydrous conditions to prevent hydrolysis and avoids coupling agents to prevent oligomerization.

Step 1: Esterification

  • Dissolve 1.0 equivalent of 2-hydroxy-3-phenylpropanoic acid in anhydrous methanol (10 volumes).

  • Add 0.1 equivalents of concentrated H2​SO4​ dropwise while stirring. Causality: The acid acts as a catalyst to protonate the carbonyl oxygen, increasing its electrophilicity.

  • Reflux the mixture for 6 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Concentrate the mixture in vacuo, neutralize with saturated NaHCO3​ , and extract with dichloromethane. Dry over Na2​SO4​ and concentrate to yield methyl 2-hydroxy-3-phenylpropanoate.

Step 2: Ammonolysis

  • Transfer the crude ester to a heavy-walled glass pressure tube.

  • Add 10 equivalents of 7N NH3​ in anhydrous methanol.

  • Seal the tube tightly with a Teflon screw cap. Causality: Sealing the tube contains the vapor pressure of ammonia, maintaining the high nucleophile concentration required to break the stable ester bond.

  • Stir at room temperature for 48 hours.

  • Vent the tube carefully in a fume hood. Remove the solvent in vacuo. Recrystallize the crude solid from hot ethyl acetate/hexanes to yield pure 2-hydroxy-3-phenylpropanamide.

Protocol B: Chemical Hydration of Phenyllactonitrile (Radziszewski Reaction)

This protocol uses precise thermal control to halt the reaction at the amide stage.

  • Dissolve 1.0 equivalent of phenyllactonitrile in a 1:1 mixture of ethanol and deionized water.

  • Add 0.2 equivalents of 2M NaOH. Place the flask in an ice-water bath equipped with an internal thermometer.

  • Slowly add 2.5 equivalents of 30% aqueous H2​O2​ dropwise via an addition funnel [2].

  • Critical Validation Step: Adjust the drip rate so the internal temperature never exceeds 25°C. Causality: Exceeding this thermal threshold provides the activation energy required for the base-catalyzed hydrolysis of your newly formed amide into phenyllactic acid.

  • Stir for 4 hours at 20°C. Monitor by TLC until the nitrile spot disappears.

  • Quench the remaining peroxide by adding saturated sodium thiosulfate ( Na2​S2​O3​ ) solution until a starch-iodine test paper reads negative.

  • Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate to yield the target amide.

Part 4: Synthesis Workflow & Decision Matrix

The following diagram illustrates the parallel synthetic pathways and highlights the critical failure points (red) that our protocols are designed to avoid.

SynthesisWorkflow Start1 Phenyllactic Acid (Starting Material) DirectAmidation Direct Amidation (DCC/Amines) Start1->DirectAmidation Esterification Esterification (MeOH, H2SO4) Start1->Esterification Start2 Phenyllactonitrile (Starting Material) Radziszewski Radziszewski Hydration (30% H2O2, NaOH) Start2->Radziszewski Error1 Oligomerization / Lactide Formation DirectAmidation->Error1 Ester Methyl 2-hydroxy-3- phenylpropanoate Esterification->Ester Ammonolysis Ammonolysis (7N NH3 in MeOH) Ester->Ammonolysis Product 2-Hydroxy-3-phenylpropanamide (Target Product) Ammonolysis->Product Radziszewski->Product Error2 Over-hydrolysis to Carboxylic Acid Radziszewski->Error2

Reaction pathways for 2-Hydroxy-3-phenylpropanamide highlighting optimal routes and failure states.

Part 5: References

  • Buy (S)-2-Hydroxy-3-phenylpropanamide | 69897-47-8 - Smolecule Smolecule.com

  • Supporting information - Rsc.org Royal Society of Chemistry

  • Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides - MDPI MDPI Molecules

Optimization

Technical Support Center: Preventing Racemization of 2-Hydroxy-3-phenylpropanamide During Processing

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that maintaining the stereochemical integrity of chiral building blocks is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you understand that maintaining the stereochemical integrity of chiral building blocks is paramount. 2-Hydroxy-3-phenylpropanamide (phenyllactamide) is a highly valuable α -hydroxy amide utilized in the synthesis of complex active pharmaceutical ingredients (APIs). However, its C2 chiral center is notoriously susceptible to racemization during downstream processing (extraction, concentration, and crystallization).

This guide provides a deep mechanistic understanding of why this racemization occurs and delivers field-proven, self-validating troubleshooting protocols to ensure your enantiomeric excess (e.e.) remains intact from the reactor to the final isolated powder.

The Causality of Racemization: Mechanistic Insights

To prevent degradation, we must first understand the molecular vulnerabilities of 2-Hydroxy-3-phenylpropanamide. The molecule possesses a stereogenic center at the α -carbon (C2), which is flanked by an electron-withdrawing hydroxyl group and an amide carbonyl.

  • Proton Acidity: The inductive effect of the α -hydroxyl group, combined with the resonance stabilization provided by the adjacent carbonyl, significantly increases the acidity of the α -proton compared to standard aliphatic protons.

  • Enolization (The Point of Failure): When exposed to basic conditions (or strong mineral acids), this α -proton is abstracted. The sp 3 -hybridized chiral carbon rehybridizes into a [1].

  • Epimerization: Upon reprotonation, the proton can attack from either the Re or Si face of the planar intermediate with equal probability, permanently erasing the chiral information and yielding a [2]. Thermal energy exponentially accelerates this enolization rate.

RacemizationMechanism Chiral Chiral (S)-Phenyllactamide (Enantiopure) BaseAcid Base / Strong Acid + Heat Chiral->BaseAcid α-proton abstraction Enolate Planar Enolate / Enol Intermediate (Loss of Stereocenter) BaseAcid->Enolate Enolization Reprotonation Non-selective Reprotonation (Top or Bottom Face) Enolate->Reprotonation Racemate Racemic Mixture (R/S)-Phenyllactamide Reprotonation->Racemate Epimerization

Figure 1: Base/Acid-catalyzed enolization pathway leading to the racemization of phenyllactamide.

Troubleshooting Guide: Critical Processing Parameters

Based on extensive process chemistry experience, controlling the thermodynamic and kinetic environment during isolation is non-negotiable. The following table summarizes the quantitative boundaries required to maintain stereochemical fidelity.

ParameterHigh-Risk ConditionSafe Operating WindowMechanistic Rationale
pH < 3.0 or > 7.54.5 – 6.5 Prevents acid-catalyzed enol formation and base-catalyzed enolate formation. Weakly acidic buffering suppresses α -proton abstraction.
Temperature > 40°C in solution< 25°C (Extraction) < 35°C (Evaporation) Heat provides the activation energy required to overcome the enolization barrier. Solutions must be kept cool to kinetically freeze the chiral center.
Solvent Protic solvents with bases (e.g., MeOH/NaOH)Aprotic (EtOAc, MTBE, 2-MeTHF) Protic solvents facilitate rapid proton exchange. Aprotic solvents lack exchangeable protons, slowing down epimerization.
Base Choice NaOH, KOH, DBU, PiperidineNaHCO 3​ , Phosphate Buffers Strong bases rapidly deprotonate the α -carbon. Mild, buffered systems safely neutralize without triggering enolization.
Step-by-Step Methodology: Safe Isolation & Crystallization Workflow

To guarantee a self-validating system, every step of your downstream processing must actively suppress enolization. Implement the following protocol for the isolation of 2-Hydroxy-3-phenylpropanamide.

  • Step 1: Reaction Quenching & pH Adjustment

    • Action: Immediately upon reaction completion, cool the mixture to 0–5°C.

    • Action: Quench basic reactions using a 10% aqueous citric acid solution or a 0.5 M phosphate buffer until the aqueous phase stabilizes at pH 5.5.

    • Validation: Spot-check the aqueous layer with a calibrated pH meter. Do not proceed to extraction if pH > 7.0.

  • Step 2: Liquid-Liquid Extraction

    • Action: Extract the aqueous mixture using cold Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

    • Action: Maintain the internal temperature below 25°C during phase separation.

  • Step 3: Washing and Drying

    • Action: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual water and water-soluble impurities.

    • Action: Dry over anhydrous MgSO 4​ (strictly avoid basic desiccants like K 2​ CO 3​ ). Filter off the drying agent.

  • Step 4: Concentration

    • Action: Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Critical Control: Set the water bath strictly to 35°C. Compensate for the low temperature by applying a higher vacuum (e.g., < 50 mbar).

  • Step 5: Preferential Crystallization

    • Action: Dissolve the crude residue in a minimal amount of warm water or an EtOAc/Heptane mixture (max 45°C).

    • Action: Cool the solution gradually (e.g., 0.5°C/min) to induce of the enantiopure product[3].

    • Validation: Confirm the optical purity of the isolated crystals via Chiral HPLC before proceeding to downstream API synthesis.

IsolationWorkflow Step1 1. Quench & pH Control (pH 5.0 - 6.5) Step2 2. Extraction (EtOAc, T < 25°C) Step1->Step2 Step3 3. Concentration (Vacuum, Bath < 35°C) Step2->Step3 Step4 4. Crystallization (Slow cooling, No prolonged heat) Step3->Step4 Product Enantiopure (S)-Phenyllactamide Step4->Product

Figure 2: Optimized downstream processing workflow to preserve chiral integrity.

Frequently Asked Questions (FAQs)

Q1: I observed a 15% drop in enantiomeric excess (e.e.) after concentrating my reaction mixture on the rotovap. What went wrong? A1: This is a classic symptom of thermal degradation combined with residual base. If your organic layer was not properly neutralized (pH brought to ~5.5) before evaporation, the concentration process effectively increases the molarity of any residual base. When combined with a hot water bath (>40°C), the activation energy for α -proton abstraction is easily met, causing rapid racemization. Always wash with a mild acidic buffer and keep the rotovap bath below 35°C.

Q2: Can I use sodium hydroxide (NaOH) to neutralize an acidic reaction mixture before extracting the phenyllactamide? A2: Absolutely not. Strong bases like NaOH or KOH create localized pockets of high pH (often >10) during addition, even if the bulk solution is acidic. These micro-environments will cause immediate enolization of the α -hydroxy amide. Instead, use a mild, self-buffering base like Sodium Bicarbonate (NaHCO 3​ ) and add it slowly under vigorous stirring.

Q3: Does the choice of extraction solvent impact the rate of racemization? A3: Yes. Polar aprotic solvents (like DMF or DMSO) can heavily stabilize the planar enolate intermediate if any base is present, accelerating racemization. Conversely, protic solvents (like Methanol) facilitate rapid proton exchange. For extraction, mildly polar, non-hydrogen-bond-donating solvents like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) are optimal because they do not actively participate in or stabilize the proton-exchange transition state.

Q4: My product partially racemized during synthesis. Can I recover the enantiopurity during crystallization? A4: Yes, in many cases. 2-Hydroxy-3-phenylpropanamide derivatives can undergo preferential crystallization. By dissolving the partially racemized mixture in a suitable solvent at moderate heat (e.g., 45°C) and cooling it very slowly, the major enantiomer can often be selectively crystallized out of the solution, leaving the minor enantiomer in the mother liquor. However, this reduces your overall yield, so preventing racemization upstream is always the primary goal.

References
  • Title: Which of the compounds can undergo racemization at the alpha carbon? Source: Brainly URL: [Link]

  • Title: Amidation of Unactivated Ester Derivatives Mediated by Trifluoroethanol Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Conversion of a Cyanhydrin Compound into S-(-)-3-Phenyllactic Acid by Enantioselective Source: Bioscience, Biotechnology, and Biochemistry (Taylor & Francis) URL: [Link]

Sources

Troubleshooting

troubleshooting solubility issues of 2-Hydroxy-3-phenylpropanamide in aqueous media

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Hydroxy-3-phenylpropanamide Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Hydroxy-3-phenylpropanamide

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing challenges with the aqueous solubility of 2-Hydroxy-3-phenylpropanamide.

Diagnostic Workflow

TroubleshootingFlow Start Precipitation of 2-Hydroxy-3-phenylpropanamide Decision1 Application Type? Start->Decision1 InVitro In Vitro (Cell Assays) Decision1->InVitro InVivo In Vivo (Animal Models) Decision1->InVivo CosolventVitro Use DMSO (≤ 0.5%) or HP-β-CD InVitro->CosolventVitro CosolventVivo Use 10% DMSO + 40% PEG400 + 50% Buffer InVivo->CosolventVivo Evaluate Evaluate Toxicity & Stability CosolventVitro->Evaluate CosolventVivo->Evaluate Cyclodextrin Shift to Cyclodextrin Complexation Evaluate->Cyclodextrin Toxic or Precipitates Success Proceed with Validated Assay Evaluate->Success Stable & Non-toxic Cyclodextrin->Success

Decision matrix for troubleshooting 2-Hydroxy-3-phenylpropanamide solubility.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Hydroxy-3-phenylpropanamide exhibit poor solubility in standard biological buffers? A1: The poor aqueous solubility of 2-Hydroxy-3-phenylpropanamide is driven by its molecular thermodynamics. While the hydroxyl and amide groups act as hydrogen bond donors and acceptors, the bulky, lipophilic phenyl ring significantly restricts hydration. Furthermore, the polar groups tend to form strong intermolecular hydrogen bonds in the solid state, resulting in a high crystal lattice energy. Water molecules struggle to break these solute-solute interactions, classifying this compound as a typical Biopharmaceutics Classification System (BCS) Class II or IV candidate, where dissolution is the rate-limiting step for bioavailability[1].

Q2: I am using DMSO to solubilize the compound for cell-based assays, but it precipitates upon dilution in the culture media. How can I prevent this? A2: This phenomenon is known as "solvent shift" or "solvent shock." When a highly concentrated DMSO stock is rapidly introduced into an aqueous medium, the local polarity of the microenvironment changes drastically. The compound experiences supersaturation and rapidly nucleates, forming micro-precipitates. Solution: Perform a step-wise serial dilution rather than a single large-fold dilution. Alternatively, warm the culture media to 37°C prior to addition. If precipitation persists, you must utilize a co-solvent blend (e.g., adding PEG 400) or a surfactant. Keep in mind that for in vitro cell assays, DMSO concentrations should generally not exceed 0.5% v/v to avoid altering cell membrane integrity and causing cytotoxicity[2].

Q3: If co-solvents cause cytotoxicity in my specific cell line, what is the next best formulation strategy? A3: When organic solubilizers like DMSO or Polyethylene Glycol 400 (PEG 400) induce unacceptable LDH release or reduce cell viability, the gold standard is Cyclodextrin Inclusion Complexation [2]. Specifically, using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). The hydrophobic phenyl ring of 2-Hydroxy-3-phenylpropanamide inserts into the lipophilic central cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin maintains excellent aqueous solubility. This "hides" the hydrophobic bulk from the water without forming covalent bonds, preventing precipitation while remaining biologically inert[3].

Q4: How do I formulate this compound for in vivo dosing (e.g., oral gavage or IV injection) where higher concentrations are required? A4: For high-dose in vivo studies, a multi-component co-solvent system is highly effective. A widely validated and well-tolerated vehicle consists of 10% DMSO, 40% PEG 400, 5% Tween-80, and 45% Saline [4]. This system works synergistically: DMSO disrupts the crystal lattice, PEG 400 reduces the interfacial tension between the hydrophobic solute and the aqueous phase, and Tween-80 (a surfactant) prevents nucleation via micellar solubilization[1].

Quantitative Data: Solubilizer Selection Matrix

The following table summarizes the operational limits and mechanisms for common solubility enhancers used with lipophilic amides.

Solubilizer / TechniqueMechanism of ActionMax Recommended Conc. (In Vitro)Max Recommended Conc. (In Vivo)
DMSO Disrupts crystal lattice, lowers solvent polarity0.1% - 0.5% v/v≤ 10% v/v
PEG 400 Co-solvency, reduces interfacial tension≤ 2.0% v/vUp to 40% - 50% v/v
HP-β-CD Inclusion complexation (hydrophobic cavity)1% - 5% w/vUp to 20% - 30% w/v
Tween-80 Micellar solubilization, surfactant stabilization≤ 0.1% v/v≤ 5% v/v

Note: Exceeding in vitro limits for DMSO and PEG 400 has been shown to significantly reduce Trans-Epithelial Electrical Resistance (TEER) and increase LDH release in epithelial cell models[2].

Experimental Protocols

Protocol 1: Preparation of a Multi-Component Co-Solvent Formulation (In Vivo)

Objective: To prepare a clear, stable solution of 2-Hydroxy-3-phenylpropanamide at ≥ 2.5 mg/mL for animal dosing[4]. Causality Note: Solvents must be added sequentially. Adding the aqueous phase too early will cause irreversible solvent shock and precipitation.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required mass of 2-Hydroxy-3-phenylpropanamide into a clean, dry glass vial.

  • Primary Solubilization (10% v/v): Add DMSO to reach 10% of the final target volume. Vortex vigorously for 1-2 minutes. Reasoning: DMSO has the highest solubilizing power and breaks the initial crystal lattice.

  • Co-Solvent Addition (40% v/v): Add PEG 400 to reach 40% of the final volume. Vortex for 1 minute. Sonicate the mixture in a water bath at 37°C for 5 minutes if the solution is not perfectly clear.

  • Surfactant Addition (5% v/v): Add Tween-80 to reach 5% of the final volume. Mix thoroughly. Reasoning: Tween-80 coats the solvated molecules, preventing aggregation when the aqueous phase is introduced.

  • Aqueous Dilution (45% v/v): Dropwise, add standard physiological saline (0.9% NaCl) while continuously stirring or vortexing the solution.

  • Self-Validation Check: Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes. Inspect the bottom of the tube against a dark background. If a white pellet is visible, the compound has precipitated, and the formulation must be gently heated or the target concentration reduced.

Protocol 2: Phase-Solubility Analysis for HP-β-CD Complexation

Objective: To determine the optimal cyclodextrin concentration required to solubilize the compound without using toxic organic solvents[3].

Step-by-Step Methodology:

  • Preparation of CD Solutions: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 20, 50, and 100 mM) in your target biological buffer (e.g., PBS, pH 7.4).

  • Saturation: Add an excess amount of solid 2-Hydroxy-3-phenylpropanamide (an amount known to be insoluble) to 2 mL of each CD solution in sealed glass ampoules.

  • Equilibration: Place the ampoules in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 48 hours. Reasoning: Drug-cyclodextrin complexation is an equilibrium process that requires time to reach thermodynamic saturation[3].

  • Separation: Filter the suspensions through a 0.45 µm PVDF syringe filter to remove all undissolved solid drug. (Avoid nylon filters, which may bind the hydrophobic drug).

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved 2-Hydroxy-3-phenylpropanamide using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis). A linear AL-type plot indicates a 1:1 inclusion complex, allowing you to calculate the stability constant ( K1:1​ ) and formulate the exact ratio needed for your assays[3].

References

  • Drug Solubility: Importance and Enhancement Techniques Source: PMC - NIH URL
  • Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions Source: MDPI URL
  • Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: Selection based on various toxicity indicators Source: Taylor & Francis URL
  • PEG400 (Polyethylene glycol 400)

Sources

Optimization

minimizing side reactions in 2-Hydroxy-3-phenylpropanamide production

Welcome to the Technical Support Center I am the Senior Application Scientist overseeing our chiral amide synthesis workflows. In my experience, the production of 2-hydroxy-3-phenylpropanamide is deceptively complex.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center

I am the Senior Application Scientist overseeing our chiral amide synthesis workflows. In my experience, the production of 2-hydroxy-3-phenylpropanamide is deceptively complex. While theoretical routes—such as nitrile hydration or direct amidation—appear straightforward, the reality at the bench involves navigating a minefield of side reactions. The α -hydroxyl group and the adjacent chiral center are highly sensitive to oxidation, elimination, and racemization.

This guide is designed to move beyond basic recipes. Here, we will explore the causality behind our experimental choices and provide self-validating protocols to ensure your workflows are robust, reproducible, and scientifically sound.

Mechanistic Overview: Synthesis & Competing Pathways

Before troubleshooting, it is critical to visualize the competitive reaction landscape. The diagram below illustrates the primary synthetic routes to 2-hydroxy-3-phenylpropanamide alongside the major side reactions that compromise yield and purity.

G Nitrile 2-Hydroxy-3-phenylpropanenitrile Acid Phenyllactic Acid Nitrile->Acid Nitrilase Hydrolysis Target 2-Hydroxy-3-phenylpropanamide (Target Molecule) Nitrile->Target NHase Hydration Acid->Target DCC/NH3 Amidation Target->Acid Amidase Hydrolysis Oxidation Phenylpyruvamide (Oxidation) Target->Oxidation Oxidation Amine 2-Hydroxy-3-phenylpropanamine (Over-reduction) Target->Amine Reduction (LiAlH4) Dehydration Cinnamide (Dehydration) Target->Dehydration Elimination (Base)

Reaction pathways for 2-Hydroxy-3-phenylpropanamide synthesis and primary side reactions.

Troubleshooting & FAQs

Q1: During the amidation of (S)-2-hydroxy-3-phenylpropanoic acid, I am observing significant formation of a carbonyl byproduct. What is the mechanistic cause, and how can I suppress it? Causality: The secondary α -hydroxyl group is highly susceptible to oxidation. In the presence of atmospheric oxygen, trace transition metals, or aggressive coupling conditions, the 1 to form a carbonyl, yielding (S)-2-oxo-3-phenylpropanamide (phenylpyruvamide)[1]. Solution: Conduct the amidation under a strict inert atmosphere (Ar or N 2​ ). Utilize mild coupling agents such as dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (DCM) at room temperature[1]. Avoid strong oxidizing environments or alkaline conditions that facilitate proton abstraction at the α -carbon.

Q2: I am using a whole-cell biocatalyst to hydrate 2-hydroxy-3-phenylpropanenitrile, but my final product is heavily contaminated with phenyllactic acid. Why is this happening? Causality: Whole-cell microbial systems often express a cascade of nitrile-hydrolyzing enzymes. While Nitrile Hydratase (NHase) catalyzes the desired hydration to the amide, endogenous amidases can further hydrolyze the amide into the corresponding carboxylic acid[2]. Additionally, direct conversion of the nitrile to the acid can occur if non-specific3[3]. Solution: Transition to using purified, recombinant NHase that lacks amidase activity[2]. If whole cells must be used, employ amidase inhibitors or genetically modified amidase-knockout strains. Lowering the reaction temperature to 15–20 °C can also kinetically favor amide accumulation over secondary hydrolysis.

Q3: When attempting the aminolysis of tert-butyl (R)-2-hydroxy-3-phenylpropionate using NH 3​ in methanol, I detect α,β -unsaturated amides (cinnamide derivatives). How do I prevent this? Causality: The α -proton adjacent to the ester/amide carbonyl is slightly acidic. Under prolonged exposure to basic conditions (such as excess NH 3​ ) and elevated temperatures, an E1cB-like elimination of the hydroxyl group occurs, releasing water and forming the thermodynamically stable conjugated alkene (cinnamide). Solution: Strictly 4 to prevent over-exposure to basic conditions[4]. Maintain the reaction temperature between 0 °C and room temperature. Do not use stronger bases or elevated reflux conditions.

Q4: I need to reduce the amide group to an amine. How do I prevent cleavage of the hydroxyl group or racemization? Causality: Strong reducing agents like Lithium Aluminum Hydride (LiAlH 4​ ) are effective for converting the amide to (S)-2-hydroxy-3-phenylpropanamine[1]. However, excessive heat or extended reaction times can lead to over-reduction or complexation that promotes racemization at the chiral center. Solution: Perform the reduction in anhydrous ether under strictly controlled temperature conditions (e.g., 0 °C to RT)[1]. Quench the reaction carefully using the Fieser method (water, 15% NaOH, water) to safely precipitate aluminum salts and preserve the chiral integrity of the amino alcohol.

Quantitative Data: Method Comparison

To aid in selecting the optimal synthetic route, the following table summarizes the quantitative metrics and mitigation strategies for the most common workflows.

Synthesis RouteTarget Yield (%)Enantiomeric Excess (ee %)Major Side ReactionMitigation Strategy
Chemical Amidation (DCC/NH 3​ ) 80–85%>98%Oxidation to phenylpyruvamideUse anhydrous DCM; maintain inert atmosphere[1].
Biocatalytic Hydration (NHase) >90%>99%Over-hydrolysis to phenyllactic acidUtilize purified NHase lacking amidase activity[2].
Ester Aminolysis (NH 3​ /MeOH) 70–75%~95%Dehydration to cinnamideMonitor strictly via LC-MS; avoid elevated heat[4].

Self-Validating Experimental Protocols

A robust protocol must validate itself at every step. Do not proceed to the next phase if the validation check fails.

Protocol A: Chemical Amidation via DCC Coupling

Objective: Synthesize (S)-2-hydroxy-3-phenylpropanamide from (S)-phenyllactic acid.

  • Preparation: Dissolve 1.0 eq of (S)-2-hydroxy-3-phenylpropanoic acid in anhydrous dichloromethane (DCM) under N 2​ .

    • Validation Check: The solution must be completely clear. Cloudiness indicates moisture, which will prematurely hydrolyze the coupling agent.

  • Activation: Cool the flask to 0 °C and add 1.1 eq of dicyclohexylcarbodiimide (DCC). Stir for 15 minutes.

    • Validation Check: A white precipitate of dicyclohexylurea (DCU) should begin to form, visually confirming the activation of the carboxylic acid.

  • Amidation: Slowly bubble anhydrous NH 3​ gas into the solution (or add 1.5 eq of ammonium bicarbonate with DIPEA). Allow the mixture to warm to room temperature and stir for 2 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the acid spot (Rf ~0.1) and the appearance of the amide spot (Rf ~0.4) confirms conversion.

  • Workup: Filter the suspension to remove DCU. Wash the organic layer with 5% NaHCO 3​ , water, and brine. Dry over Na 2​ SO 4​ and concentrate.

    • Validation Check: The mass of the recovered DCU should roughly match the theoretical yield of the byproduct, confirming reaction completion without over-reaction.

Protocol B: Biocatalytic Nitrile Hydration

Objective: Hydrate 2-hydroxy-3-phenylpropanenitrile using recombinant Nitrile Hydratase (NHase).

  • Enzyme Preparation: Suspend purified recombinant NHase in 50 mM phosphate buffer.

    • Validation Check: Verify the pH is exactly 7.2. A pH outside the 7.0–7.5 range will lead to the spontaneous chemical degradation of the cyanohydrin substrate back into phenylacetaldehyde and hydrogen cyanide.

  • Substrate Addition: Add 2-hydroxy-3-phenylpropanenitrile dropwise while maintaining the temperature at 20 °C.

    • Validation Check: Monitor the temperature closely. A mild exotherm indicates active enzymatic hydration. If no temperature shift occurs, the enzyme may be denatured.

  • Monitoring: Agitate gently and sample the reaction every hour for HPLC analysis.

    • Validation Check: The chromatogram must show the stoichiometric conversion of the nitrile peak to the amide peak. The appearance of a phenyllactic acid peak indicates amidase contamination, requiring immediate quenching.

  • Quenching: Terminate the reaction by ultrafiltration (removing the enzyme) or by extracting the aqueous layer with ethyl acetate.

References

  • Title: Buy (S)
  • Source: pageplace.
  • Title: Tert-butyl (R)
  • Source: tandfonline.

Sources

Troubleshooting

Technical Support Center: Thermal Degradation Analysis of 2-Hydroxy-3-phenylpropanamide

Welcome to the Advanced Analytical Support Center. This guide is curated for researchers, analytical scientists, and drug development professionals conducting thermal characterization of 2-Hydroxy-3-phenylpropanamide (ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. This guide is curated for researchers, analytical scientists, and drug development professionals conducting thermal characterization of 2-Hydroxy-3-phenylpropanamide (phenyllactamide). The following modules provide deep mechanistic insights, troubleshooting strategies, and self-validating protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Part 1: Core Concepts & Thermal Behavior FAQs

Q: What are the primary thermal degradation pathways of 2-Hydroxy-3-phenylpropanamide? A: The thermal degradation of 2-Hydroxy-3-phenylpropanamide is governed by the distinct vulnerabilities of its functional groups. As thermal energy increases, the molecule undergoes two primary parallel pathways before complete backbone cleavage:

  • Dehydration: The alpha-hydroxyl group is highly susceptible to thermal elimination. Loss of water (-H₂O) leads to the formation of a double bond, resulting in cinnamide derivatives. This process is thermodynamically driven by the extended conjugation created with the adjacent phenyl ring.

  • Deamination/Hydrolysis: The amide bond, while resonance-stabilized, is prone to cleavage at elevated temperatures, especially if trace moisture acts as a nucleophile. As established in literature regarding amide stability, the polarization of the C=O bond attracts nucleophilic attack, leading to the loss of ammonia (-NH₃) and the formation of phenyllactic acid derivatives 1[1].

At temperatures exceeding 310°C, deep thermal cracking occurs, breaking down the carbon backbone into volatile fragments (CO, CO₂, and toluene). This behavior mirrors the thermal cracking of related phenyllactic acid oligomers, which degrade completely to monomers and smaller volatiles around 320°C2[2].

Pathway N1 2-Hydroxy-3-phenylpropanamide N2 Thermal Energy (160°C - 180°C) N1->N2 N3 Dehydration (-H2O) N2->N3 N4 Deamination (-NH3) N2->N4 N5 Cinnamide / Phenylpyruvic Intermediates N3->N5 N4->N5 N6 Deep Thermal Cracking (>310°C) N5->N6 N7 Volatiles (CO, CO2, Toluene) N6->N7

Thermal degradation mechanism of 2-Hydroxy-3-phenylpropanamide via dehydration and deamination.

Q: What quantitative thermal events should I expect during a standard TGA-DSC run? A: Based on structural analogs like pure L-phenyllactic acid, which exhibits a 5% weight loss (T5%) around 156°C3[3], you should anticipate the following thermal profile for the amide derivative:

ParameterTypical Value RangeAnalytical TechniquePhysical Implication
Melting Point (Tm) 110°C - 115°CDSC (Endothermic peak)Crystalline lattice breakdown
Onset of Degradation (T_onset) 160°C - 180°CTGA (Weight loss >1%)Initiation of dehydration/deamination
5% Weight Loss (T5%) ~190°CTGASignificant structural cleavage begins
Peak Degradation (T_peak) 310°C - 330°CTGA (DTG minimum)Deep thermal cracking of carbon backbone

Part 2: Troubleshooting Guide for Experimental Anomalies

Q: Why am I observing premature weight loss (<100°C) in my TGA curve, and how does it affect my DSC data? A: Causality: 2-Hydroxy-3-phenylpropanamide contains highly hydrophilic hydroxyl and amide groups that readily form hydrogen bonds with atmospheric moisture. If this surface-bound water is not removed, it vaporizes endothermically between 50°C and 100°C. In DSC, this broad endotherm will mask the true glass transition (Tg) or melting point (Tm). In TGA, it skews the initial mass, causing a miscalculation of the actual degradation onset. Solution: Implement a self-validating isothermal drying step (detailed in the SOP below) before initiating the main thermal ramp to establish a true dry baseline.

Q: My TGA shows overlapping degradation steps between 200°C and 350°C. How can I resolve the exact degradation mechanism? A: Causality: Dehydration and deamination often occur in overlapping temperature regimes because the activation energies for these eliminations are similar. A standard TGA only measures bulk mass loss, making it impossible to distinguish between the loss of H₂O (18 g/mol ) and NH₃ (17 g/mol ) through mass alone. Solution: Utilize hyphenated techniques such as TGA-FTIR or TGA-MS. By analyzing the evolved gas, you can track the specific wavenumbers (e.g., O-H stretch vs. N-H stretch) or mass-to-charge ratios (m/z 18 vs. m/z 17) in real-time.

Q: Why is the DSC baseline drifting significantly at high temperatures (>300°C)? A: Causality: At temperatures exceeding 300°C, the deep thermal cracking of phenyllactamide releases volatile organic compounds and ammonia. If the purge gas flow is insufficient, these volatiles condense on the highly sensitive DSC sensor, altering its heat capacity and causing baseline drift. Solution: Increase the nitrogen purge flow to 50-70 mL/min to rapidly evacuate volatiles. If drift persists, perform a sensor bake-out at 500°C followed by a baseline calibration run.

Workflow S1 Sample Prep (2-5 mg) S2 TGA-DSC Run (10°C/min) S1->S2 S3 Thermogram Analysis S2->S3 S4 Issue: Early Weight Loss (<100°C) S3->S4 S5 Issue: Unresolved Degradation Peaks S3->S5 S6 Action: Isothermal Drying at 60°C S4->S6 S7 Action: Hyphenated TGA-FTIR/MS S5->S7 S6->S2

Self-validating troubleshooting workflow for TGA-DSC analysis of phenyllactamide.

Part 3: Self-Validating Experimental Protocol

Step-by-Step Methodology for High-Fidelity TGA-DSC Analysis To ensure trustworthiness, this protocol is designed as a self-validating system. Every step includes a built-in verification mechanism to guarantee that the data collected reflects the true thermal properties of the compound, free from artifactual interference.

Step 1: Instrument Preparation and Baseline Validation

  • Purge the TGA-DSC furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Self-Validation Check: Run an empty alumina crucible through the intended temperature program (30°C to 500°C). The resulting heat flow and weight derivative curves must remain flat (drift < 10 µg). If drift occurs, perform a buoyancy correction and sensor bake-out before proceeding.

Step 2: Sample Preparation

  • Accurately weigh 2.0 to 5.0 mg of 2-Hydroxy-3-phenylpropanamide into the pre-tared alumina crucible.

  • Causality Note: Keeping the mass low and spreading it evenly across the crucible floor minimizes thermal gradients within the sample. This ensures sharp, well-defined DSC endotherms and eliminates thermal lag, providing highly accurate TGA onset temperatures.

Step 3: The Self-Validating Thermal Program

  • Isothermal Drying: Ramp the temperature to 60°C at 10°C/min and hold isothermally for 30 minutes.

    • Self-Validation Check: Monitor the Derivative Thermogravimetry (DTG) signal. The main thermal ramp must only proceed once the DTG signal returns to exactly 0.00 %/min. This confirms all unbound moisture is eliminated and the starting mass is 100% pure analyte.

  • Main Thermal Ramp: Heat the sample from 60°C to 500°C at a controlled rate of 10°C/min.

  • Cooling: Cool the furnace back to 30°C at 20°C/min under N₂.

Step 4: Data Analysis and Mechanistic Verification

  • Extract the Tm from the peak minimum of the first sharp DSC endotherm.

  • Calculate the T_onset of degradation by finding the intersection of the extrapolated pre-degradation baseline and the tangent of the maximum gradient of the TGA weight loss curve.

  • Correlate the DTG peaks with expected mass losses: A ~10% mass loss corresponds to dehydration (-H₂O), while a ~9.4% mass loss corresponds to deamination (-NH₃).

References

  • Simmons, T. L., & Baker, G. L. (2001). Poly(phenyllactide)
  • The Pharmaceutical Journal. (2021).
  • PMC. (2022). Development of phenyllactic acid ionic liquids and evaluation of cytotoxicity to human cervical epithelial cells. PubMed Central.

Sources

Optimization

Technical Support Center: Resolving Peak Tailing for 2-Hydroxy-3-phenylpropanamide

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with peak deformation—specifically peak tailing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with peak deformation—specifically peak tailing—when analyzing 2-Hydroxy-3-phenylpropanamide.

Below, you will find a mechanistic breakdown of why this specific molecule defies standard chromatographic behavior, alongside self-validating protocols and data-driven solutions to restore peak symmetry.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must determine whether the peak tailing is a physical system failure or a chemical incompatibility . Follow the diagnostic logic tree below.

PeakTailing Start Peak Tailing Detected (2-Hydroxy-3-phenylpropanamide) CheckAll Inject Neutral Marker (e.g., Toluene or Uracil) Start->CheckAll Physical Neutral Marker Tails (Physical Issue) CheckAll->Physical Yes Chemical Only Analyte Tails (Chemical Issue) CheckAll->Chemical No ActionPhys 1. Check extra-column volume 2. Replace inlet frit 3. Check for column void Physical->ActionPhys ActionChem 1. Suppress silanol activity (pH) 2. Optimize buffer concentration 3. Match injection solvent Chemical->ActionChem

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Section 1: Mechanistic Causes of Peak Tailing (FAQs)

Q: Why is 2-Hydroxy-3-phenylpropanamide particularly prone to peak tailing in reversed-phase HPLC? A: The structural liability of 2-Hydroxy-3-phenylpropanamide lies in its highly polar functional groups: an alpha-hydroxyl group (-OH) and a primary amide group (-CONH₂). While its phenyl ring partitions predictably into the hydrophobic C18/C8 stationary phase, the -OH and -NH₂ groups act as aggressive hydrogen bond donors and acceptors. When these groups encounter unreacted, ionized silanol groups (SiO⁻) on the silica support matrix, they undergo secondary, reversible adsorption[1]. This mixed-mode retention (hydrophobic partitioning combined with polar hydrogen-bonding) disrupts the Gaussian elution profile, causing the analyte to "drag" or tail across the baseline[2].

Q: How do I definitively prove whether the tailing is caused by column degradation or a poorly optimized method? A: You must establish a baseline of physical system integrity. Inject a neutral, non-polar reference marker (such as toluene). If the neutral marker also tails, the root cause is a physical disruption in the flow path—such as a void at the head of the column, a partially blocked inlet frit, or excessive extra-column dead volume[2]. If the neutral marker elutes with perfect symmetry (USP Tailing Factor Tf​≈1.0 ) but 2-Hydroxy-3-phenylpropanamide tails, the issue is strictly chemical[3].

Q: Can my sample preparation or injection parameters cause this specific tailing? A: Yes. A frequent but overlooked cause is the "solvent effect." If 2-Hydroxy-3-phenylpropanamide is dissolved in a solvent with a significantly higher elution strength (e.g., 100% methanol or acetonitrile) than the mobile phase, the analyte fails to focus at the head of the column. Instead, it prematurely migutes down the column bed before the mobile phase can properly partition it, resulting in severe peak distortion[3].

Section 2: Self-Validating Troubleshooting Protocols

Do not guess at solutions. Execute the following protocols sequentially. Each protocol contains a built-in validation step to confirm whether the specific variable was the root cause.

Protocol A: Mobile Phase Optimization for Silanol Suppression
  • Causality: Unendcapped silanols on older or lower-purity silica columns become ionized (SiO⁻) at mid-to-high pH levels, acting as strong interaction sites for the amide and hydroxyl groups.

  • Step 1 (pH Adjustment): Lower the aqueous buffer pH to 2.5 – 3.0 using formic acid or 0.1% trifluoroacetic acid (TFA). This forces the silanol groups into a protonated, neutral state (Si-OH), drastically reducing their ionic pull on the analyte[4].

  • Step 2 (Ionic Strength): Ensure your buffer concentration is operating at a plateau of effectiveness, typically between 15 mM and 25 mM. Sufficient ionic strength creates a localized ion shield that outcompetes the analyte for any remaining active silanol sites[4].

  • Validation Check: Inject the sample and calculate the USP Tailing Factor ( Tf​ ). If Tf​ drops from >1.5 to ≤1.2 , silanol interaction was the culprit and has been successfully suppressed. If Tf​ remains unchanged, proceed to Protocol B.

Protocol B: Injection Solvent Focusing
  • Causality: Injecting a strong sample solvent into a weaker mobile phase disrupts the thermodynamic equilibrium at the column inlet, causing the analyte band to spread prematurely[3].

  • Step 1 (Solvent Matching): Re-dissolve or dilute the 2-Hydroxy-3-phenylpropanamide standard in a solvent that exactly matches the initial mobile phase composition (e.g., 80% Water / 20% Acetonitrile).

  • Step 2 (Volume Reduction): If solvent matching is impossible due to the compound's solubility limits, drastically reduce the injection volume to ≤2% of the total column volume (e.g., inject <2μL for a standard 150×4.6 mm column)[3].

  • Validation Check: Overlay the chromatogram of the 2μL injection with the previous 10μL injection. If the peak shape normalizes and the theoretical plate count ( N ) sharply increases, solvent mismatch was the root cause.

Protocol C: System Physical Integrity Check
  • Causality: Particulates from the sample matrix or pump seals can accumulate on the column inlet frit, disrupting the laminar flow profile and causing all peaks to tail[2].

  • Step 1: Disconnect the analytical column and replace the inline guard column or inlet frit.

  • Step 2: Flush the system (without the column) to ensure no blockages exist in the capillary tubing.

  • Validation Check: Reinstall the column and inject your neutral marker. If the neutral marker's symmetry is restored, the physical blockage has been cleared. If tailing persists, the column bed itself has likely collapsed (voided) and the column must be replaced[2].

Section 3: Quantitative Data & Column Selection

When method optimization fails to resolve chemical tailing, the stationary phase chemistry must be upgraded to handle strong hydrogen-bonding compounds.

Table 1: Impact of Mobile Phase Parameters on Amide Peak Symmetry

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Effect
Aqueous pH pH 5.0 - 7.0pH 2.5 - 3.0Protonates silanols (SiO⁻ Si-OH), preventing secondary retention of the amide group.
Buffer Concentration < 5 mM15 - 25 mMShields residual active sites on the silica matrix[4].
Injection Solvent 100% Organic (ACN/MeOH)Matched to Mobile PhaseForces the analyte to focus into a tight band at the column head[3].
Column Temp 20 °C35 °C - 40 °CImproves mass transfer kinetics for polar functional groups.

Table 2: Recommended Column Chemistries for 2-Hydroxy-3-phenylpropanamide

Column TechnologyMechanism of ActionBest Use Case
High-Purity Type B Silica (Double Endcapped) Minimizes the total number of unreacted silanols available for hydrogen bonding.Standard reversed-phase methods requiring high efficiency.
Polar-Embedded (e.g., Amide-C18) Contains an embedded polar group in the alkyl chain that creates a virtual "water shield," blocking the analyte from reaching the silica surface.Highly recommended if tailing persists on standard C18 columns.
Sterically Protected C18 Utilizes bulky side-chain groups (e.g., diisopropyl) to physically block analytes from accessing the silanol surface.Methods requiring highly acidic mobile phases (pH < 2.0) where standard endcapping hydrolyzes.
References
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent Technologies.[Link]

  • HPLC Troubleshooting Guide. HPLC.eu.[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of 2-Hydroxy-3-phenylpropanamide: A Comparative Guide to LC-ESI-MS/MS and GC-EI-MS

Introduction: The Analytical Challenge 2-Hydroxy-3-phenylpropanamide (also known as phenyllactamide) is a structurally intriguing molecule featuring an aromatic ring, a secondary hydroxyl group, and a primary amide. In d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

2-Hydroxy-3-phenylpropanamide (also known as phenyllactamide) is a structurally intriguing molecule featuring an aromatic ring, a secondary hydroxyl group, and a primary amide. In drug development, metabolomics, and synthetic verification, confirming its exact structural connectivity requires robust mass spectrometry (MS) workflows.

This guide objectively compares the two gold-standard analytical platforms for this compound: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) . Rather than merely listing fragments, we will explore the causality behind the ionization mechanisms and provide self-validating protocols to ensure absolute data integrity.

Platform Comparison & Causality Behind Experimental Choices

Choosing between LC-MS and GC-MS dictates the type of structural information you will obtain and the necessary sample preparation.

  • LC-ESI-MS/MS (Soft Ionization): ESI is a soft ionization technique that preserves the pseudo-molecular ion . For 2-Hydroxy-3-phenylpropanamide, we utilize Positive Ion Mode (ESI+) . The causality here is driven by proton affinity: the primary amide group acts as an excellent proton acceptor, yielding a strong [M+H]+ precursor at m/z 166.1. Collision-Induced Dissociation (CID) is then required to impart enough internal energy to break the molecule into diagnostic fragments.

  • GC-EI-MS (Hard Ionization): Standard 70 eV Electron Ionization (EI) is highly energetic, stripping an electron to form a radical cation [M]∙+ that immediately shatters into reproducible, library-searchable fragments . However, the hydroxyl and amide groups make the underivatized molecule too polar and thermally labile for GC. Therefore, chemical derivatization (silylation) is mandatory to increase volatility, prevent column degradation, and ensure sharp chromatographic peaks.

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. The inclusion of internal standards (e.g., isotopically labeled analogs) and blank solvent injections verifies system suitability and rules out carryover before data acquisition.

Protocol A: LC-ESI-MS/MS Workflow
  • Sample Preparation: Dissolve the 2-Hydroxy-3-phenylpropanamide standard in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: The formic acid lowers the pH, ensuring abundant protonation of the amide nitrogen prior to droplet desolvation.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • ESI Source Optimization:

    • Capillary Voltage: +3.5 kV

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

  • CID Parameters: Isolate the precursor m/z 166.1 in Q1. Apply a collision energy (CE) ramp from 10 to 30 eV using Argon as the collision gas. Record product ions in Q3.

Protocol B: GC-EI-MS Workflow
  • Derivatization (Silylation): Transfer 100 µg of the analyte to a glass autosampler vial. Add 50 µL of anhydrous Pyridine (acid scavenger) and 50 µL of BSTFA + 1% TMCS. Incubate at 70 °C for 30 minutes to form the di-TMS derivative (MW = 309). Causality: TMCS acts as a catalyst to ensure complete silylation of both the sterically hindered hydroxyl and the primary amide.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven from 80 °C (hold 1 min) to 280 °C at 15 °C/min.

  • EI Source Parameters:

    • Ionization Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 50 to 400.

Mechanistic Fragmentation Patterns

ESI-MS/MS Fragmentation (Positive Mode)

Upon collisional activation, the protonated precursor [M+H]+ (m/z 166.1) undergoes highly predictable neutral losses:

  • Loss of Ammonia (-17 Da): The protonated amide group is a prime leaving group. Nucleophilic assistance from the adjacent hydroxyl group facilitates the loss of NH3​ , yielding a stable intermediate at m/z 149.1.

  • Loss of Water (-18 Da): Dehydration yields m/z 148.1, though this is typically less favored than ammonia loss in primary amides.

  • Sequential Loss (-45 Da): The m/z 149.1 ion further ejects Carbon Monoxide (CO, 28 Da) to form a hydroxytropylium or benzyl alcohol-type cation at m/z 121.1.

  • Benzylic Cleavage: Direct cleavage of the C-C bond adjacent to the aromatic ring yields the highly stable benzyl/tropylium cation at m/z 91.1, the hallmark of alkyl-benzene derivatives .

GC-EI-MS Fragmentation (Di-TMS Derivative)

Under 70 eV EI, the di-TMS derivative ( M∙+ m/z 309) is rarely seen intact due to the immense excess energy imparted by the electron beam .

  • Alpha-Cleavage: Cleavage between the benzylic carbon and the TMS-ether carbon yields the tropylium ion (m/z 91) as the absolute base peak.

  • TMS Recombination: A prominent peak at m/z 73 corresponds to the [Si(CH3​)3​]+ cation, a universal diagnostic marker for silylated compounds.

Quantitative Data Summaries

Table 1: LC-ESI-MS/MS Product Ions of 2-Hydroxy-3-phenylpropanamide (Precursor m/z 166.1)

m/z ObservedMass Loss (Da)Neutral LostStructural AssignmentRelative Abundance (Typical)
166.10None [M+H]+ (Precursor)100% (Low CE)
149.117 NH3​ [M+H−NH3​]+ 85%
148.118 H2​O [M+H−H2​O]+ 15%
121.145 NH3​+CO [M+H−NH3​−CO]+ 60%
91.175 C2​H5​NO2​ Benzyl / Tropylium Cation100% (High CE)

Table 2: GC-EI-MS (70 eV) Major Ions of Di-TMS Derivatized 2-Hydroxy-3-phenylpropanamide

m/z ObservedIon TypeStructural AssignmentRelative Abundance (Typical)
309 M∙+ Molecular Ion (Di-TMS)< 1%
294 [M−15]+ Loss of methyl from TMS5%
147RecombinationPentamethyldisiloxanyl cation20%
91FragmentTropylium Cation100% (Base Peak)
73FragmentTrimethylsilyl Cation (TMS)80%

Fragmentation Pathway Visualization

Below is the logical fragmentation pathway of 2-Hydroxy-3-phenylpropanamide under ESI-MS/MS conditions, illustrating the causality of neutral losses.

MS_Fragmentation M [M+H]+ m/z 166.1 (Protonated Precursor) F1 [M+H - NH3]+ m/z 149.1 M->F1 - NH3 (-17 Da) F2 [M+H - H2O]+ m/z 148.1 M->F2 - H2O (-18 Da) F4 Benzyl / Tropylium Ion m/z 91.1 M->F4 Benzylic Cleavage (-75 Da) F3 [M+H - NH3 - CO]+ m/z 121.1 F1->F3 - CO (-28 Da) F3->F4 - CH2O (-30 Da)

Fig 1: ESI-MS/MS collision-induced dissociation pathway of protonated 2-Hydroxy-3-phenylpropanamide.

Conclusion

Both LC-ESI-MS/MS and GC-EI-MS offer powerful, yet distinct, avenues for the structural elucidation of 2-Hydroxy-3-phenylpropanamide. LC-ESI-MS/MS provides a direct, underivatized analysis where the causality of fragmentation is governed by proton affinity and neutral losses (e.g., NH3​ , CO ). Conversely, GC-EI-MS requires silylation but rewards the analyst with highly reproducible, library-searchable spectra dominated by the ultra-stable m/z 91 tropylium ion. Selecting the appropriate platform depends entirely on the sample matrix and whether the goal is targeted quantitation (favoring LC-MS/MS) or untargeted screening (favoring GC-MS).

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.[Link]

  • Cole, R. B. (Ed.). (1997). Electrospray Ionization Mass Spectrometry: Fundamentals, Instrumentation, and Applications. Wiley-Interscience.[Link]

  • National Institute of Standards and Technology. (2022). NIST Chemistry WebBook, SRD 69.[Link]

Comparative

A Comparative Guide to Reference Standards for the Analysis of 2-Hydroxy-3-phenylpropanamide

This guide provides an in-depth comparison of reference standards and analytical methodologies for the robust analysis of 2-Hydroxy-3-phenylpropanamide. Designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of reference standards and analytical methodologies for the robust analysis of 2-Hydroxy-3-phenylpropanamide. Designed for researchers, scientists, and drug development professionals, this document offers technical insights and validated protocols to ensure data integrity and analytical accuracy.

Introduction: The Analytical Imperative for 2-Hydroxy-3-phenylpropanamide

2-Hydroxy-3-phenylpropanamide (CAS: 69897-47-8 for the S-enantiomer) is a chiral organic compound featuring a hydroxyl and an amide functional group.[1] Its molecular formula is C₉H₁₁NO₂ and it has a molecular weight of approximately 165.19 g/mol .[1][2][3] The compound holds significant interest in pharmaceutical research due to its potential neuroprotective properties, making it a candidate for drug development targeting neurological disorders.[1]

The presence of a stereogenic center means it exists as two enantiomers, which can exhibit different pharmacological and toxicological profiles.[4][5] Consequently, the accurate quantification and chiral purity assessment of 2-Hydroxy-3-phenylpropanamide are critical. This necessitates the use of highly characterized reference standards. A reference standard serves as a calibrated benchmark against which a sample is measured, ensuring the identity, strength, quality, and purity of a substance.[6] The use of official standards, such as those from the United States Pharmacopeia (USP), enables a high degree of certainty and reduces the risk of analytical error.[7]

This guide will compare different types of reference standards and detail robust analytical protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to empower researchers with the tools for reliable analysis.

A Comparative Analysis of Reference Standards

The selection of an appropriate reference standard is the foundation of any analytical method. Standards are typically categorized in a hierarchy, from primary pharmacopeial standards to secondary, certified reference materials (CRMs), and in-house qualified materials.[6] While a dedicated pharmacopeial monograph for 2-Hydroxy-3-phenylpropanamide is not broadly established, high-purity CRMs and research-grade standards are commercially available.

Table 1: Comparison of Available Reference Standard Types for 2-Hydroxy-3-phenylpropanamide Analysis

ParameterPrimary Pharmacopeial Standard (e.g., USP)Certified Reference Material (CRM)Research Grade Standard
Purity Highest purity; rigorously characterized.High, stated purity with uncertainty value.Purity is stated, but may have less rigorous characterization.
Certification Meets all requirements of the relevant pharmacopeia.[6]Typically certified under ISO/IEC 17025 and ISO 17034.Varies by manufacturer; may not have formal certification.
Documentation Comprehensive monograph and Certificate of Analysis (CoA).Detailed Certificate with traceability, uncertainty, and homogeneity data.Basic Certificate of Analysis with purity and identity data.
Intended Use Definitive compendial testing and as a primary calibrator.[6]Calibrating secondary standards, method validation, quality control.Exploratory research, initial method development.
Cost HighModerate to HighLow to Moderate
Traceability Traceable to the primary national or international standard.Metrological traceability to SI units.Traceability may not be formally established.

For regulatory submissions and quality control in late-stage drug development, a CRM is the minimum recommended standard. For early-stage research, a well-characterized research-grade standard may suffice, but it is crucial to establish its identity and purity independently.

Key Analytical Methodologies and Protocols

The choice of analytical technique depends on the specific question being addressed, whether it is determining enantiomeric excess, quantifying the active ingredient, or identifying unknown impurities.

Chiral Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Causality and Method Rationale: High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the definitive technique for separating enantiomers.[4] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP. Polysaccharide-based CSPs, such as those derived from amylose, have proven highly effective for a wide range of chiral compounds, including amides.[4] A normal-phase elution mode is often employed as it can enhance the specific interactions (e.g., hydrogen bonding, dipole-dipole) required for chiral recognition.[4]

Experimental Protocol: HPLC-UV Method for Enantiomeric Purity

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP.[4]

    • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (85:15:0.1, v/v/v). Rationale: The hexane/IPA mixture provides the non-polar/polar balance for normal-phase chromatography, while the small amount of TFA can improve peak shape by minimizing ionic interactions with residual silanols.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm. Rationale: This wavelength provides good sensitivity for the phenyl group chromophore.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Reference Standard Stock (1.0 mg/mL): Accurately weigh and dissolve ~10 mg of the 2-Hydroxy-3-phenylpropanamide reference standard in the mobile phase in a 10 mL volumetric flask.

    • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.[4]

    • Sample Solution: Prepare the test sample at a similar concentration (0.1 mg/mL) using the mobile phase.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulates.

  • System Suitability:

    • Inject the working standard six times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The resolution between the (R)- and (S)-enantiomer peaks should be ≥ 1.5. The tailing factor for the principal peak should be ≤ 2.0.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Calculate the percentage of each enantiomer using the peak area normalization method.

Diagram: HPLC Analysis Workflow

Caption: Workflow for chiral analysis of 2-Hydroxy-3-phenylpropanamide by HPLC.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality and Method Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the presence of polar hydroxyl and amide groups, 2-Hydroxy-3-phenylpropanamide has low volatility and is not ideal for direct GC analysis. Therefore, a derivatization step is essential. Silylation, using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[8] It replaces the active hydrogens on the hydroxyl and amide groups with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability, and yielding characteristic mass spectra for confident identification.[9]

Experimental Protocol: GC-MS with Silylation for Impurity Identification

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

    • Autosampler for liquid injection.

  • Chromatographic & MS Conditions:

    • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[8]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 10 min.

    • Injector: Splitless mode, 280°C.

    • MS Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan m/z 50-550.

  • Derivatization and Sample Preparation:

    • Sample Preparation: Accurately weigh ~1 mg of the sample or reference standard into a 2 mL GC vial.

    • Drying: Evaporate any solvent under a gentle stream of nitrogen. It is critical that the sample is anhydrous.

    • Derivatization: Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.

    • Analysis: Cool to room temperature before injecting 1 µL into the GC-MS system.

  • Data Analysis:

    • Identify the peak for the derivatized 2-Hydroxy-3-phenylpropanamide.

    • Search the mass spectra of other peaks against a commercial mass spectral library (e.g., NIST, Wiley) to tentatively identify impurities.

    • Confirm the identity of any significant impurities using a corresponding reference standard, if available.

Diagram: GC-MS Derivatization and Analysis Workflow

Caption: Workflow for impurity profiling via GC-MS with silylation.

Summary and Recommendations

The reliable analysis of 2-Hydroxy-3-phenylpropanamide hinges on the synergistic selection of a high-quality reference standard and a validated, fit-for-purpose analytical method.

Table 2: Method Performance Comparison

ParameterHPLC-UV with Chiral Stationary PhaseGC-MS with Derivatization
Primary Application Enantiomeric purity, Assay, QuantificationImpurity identification, Analysis of related substances
Selectivity Excellent for enantiomers.High, based on chromatographic separation and mass fragmentation.
Sensitivity Moderate (µg/mL range).High (ng/mL range), especially in SIM mode.
Key Advantage Direct separation of stereoisomers without derivatization.Provides structural information for unknown identification.
Key Limitation Limited structural information from UV detection.Indirect method requiring sample derivatization; not suitable for non-volatile impurities.

Final Recommendations:

  • For Quantitation and Chiral Purity: An HPLC-UV method using a polysaccharide-based chiral stationary phase is the recommended approach. A Certified Reference Material (CRM) should be used for method validation and as the primary calibrant to ensure traceability and accuracy.

  • For Impurity Profiling: A GC-MS method with silylation is highly effective for identifying and characterizing potential process impurities and degradants.

  • Comprehensive Characterization: For full characterization of a drug substance, a combination of techniques is essential. Orthogonal methods like HPLC and GC-MS, along with techniques like LC-MS for non-volatile impurities, provide a complete picture of the material's purity and quality.[10]

References

  • Hoffman Fine Chemicals. CAS 89843-25-4 | (S)-2-Hydroxy-N-methyl-3-phenylpropanamide. Available at: [Link]

  • ScienceDirect. Chiral Drug Separation. Available at: [Link]

  • Studylib.net. 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab. Available at: [Link]

  • Molbase. (2025). 2-hydroxy-2-phenylpropanamide. Available at: [Link]

  • precisionFDA. 2-HYDROXY-N-PHENYLPROPANAMIDE. Available at: [Link]

  • Americhem Pharmaceutical Corp. Reference Standards. Available at: [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Available at: [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • Scholar Research Library. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Available at: [Link]

  • BioCrick. 3-Hydroxy-2-phenyl-propanamide | CAS:56598-62-0. Available at: [Link]

  • Wiley Online Library. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants. Available at: [Link]

  • ResearchGate. Isomeric Impurity research and quality control of β-lactam antibiotics. Available at: [Link]

  • MDPI. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available at: [Link]

  • ResearchGate. (2019). Impurity Profiling of a Novel β-Lactam Enhancer: Zidebactam. Available at: [Link]

  • ARPI - UNIPI. Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps. Available at: [Link]

  • ResearchGate. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Available at: [Link]

Sources

Validation

Analytical Comparison Guide: FTIR Spectroscopic Profiling of 2-Hydroxy-3-phenylpropanamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively compare Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) Fourier Transform Infrared (FTIR) s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively compare Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) Fourier Transform Infrared (FTIR) spectroscopy for the structural elucidation of 2-Hydroxy-3-phenylpropanamide, providing self-validating experimental protocols and mechanistic data interpretation.

The Analytical Challenge: Structural Complexity

2-Hydroxy-3-phenylpropanamide (C₉H₁₁NO₂) is a structurally intricate molecule containing a mono-substituted phenyl ring, an alpha-secondary hydroxyl group (-OH), and a terminal primary amide (-CONH₂).

For analytical scientists, the primary spectroscopic bottleneck lies in the high-frequency mid-infrared region (3100–3500 cm⁻¹). In the solid state, the hydroxyl and primary amide groups engage in extensive intermolecular hydrogen bonding. This dynamic broadens the O-H stretching vibration, causing it to heavily overlap with the asymmetric and symmetric N-H stretching vibrations of the primary amide. Selecting the correct FTIR sampling technique is critical for resolving these overlapping bands and accurately confirming the compound's structural integrity.

FunctionalGroups Molecule 2-Hydroxy-3-phenylpropanamide Structural Features Amide Primary Amide (-CONH₂) Molecule->Amide Hydroxyl Secondary Hydroxyl (-OH) Molecule->Hydroxyl Phenyl Phenyl Ring (-C₆H₅) Molecule->Phenyl Aliphatic Aliphatic Chain (-CH₂-CH-) Molecule->Aliphatic Amide_I Amide I (C=O stretch) ~1650-1690 cm⁻¹ Amide->Amide_I Amide_II Amide II (N-H bend) ~1600-1640 cm⁻¹ Amide->Amide_II NH_Stretch N-H Stretch (Asym/Sym) ~3350 & 3180 cm⁻¹ Amide->NH_Stretch OH_Stretch O-H Stretch (H-bonded) ~3200-3400 cm⁻¹ Hydroxyl->OH_Stretch CO_Stretch C-O Stretch ~1050-1100 cm⁻¹ Hydroxyl->CO_Stretch CC_Aromatic C=C Aromatic Stretch ~1500 & 1600 cm⁻¹ Phenyl->CC_Aromatic CH_Oop Mono-sub C-H Out-of-Plane ~700 & 750 cm⁻¹ Phenyl->CH_Oop CH_Aliph C-H Stretch (sp³) ~2850-2960 cm⁻¹ Aliphatic->CH_Aliph

Caption: Logical mapping of 2-Hydroxy-3-phenylpropanamide structural features to FTIR spectral bands.

Methodological Comparison: ATR-FTIR vs. Transmission (KBr) Spectroscopy

When analyzing powdered solids like 2-Hydroxy-3-phenylpropanamide, laboratories typically choose between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission.

The Causality of Technique Selection: ATR-FTIR relies on an evanescent wave penetrating the sample. However, the depth of penetration ( dp​ ) is directly proportional to the wavelength. At higher wavenumbers (e.g., 3300 cm⁻¹), the penetration depth is significantly shallower than at lower wavenumbers (e.g., 1000 cm⁻¹). This physical limitation inherently weakens the critical O-H and N-H stretch signals of 2-Hydroxy-3-phenylpropanamide. Conversely, the 1[1], yielding superior sensitivity and resolution for complex hydrogen-bonded networks.

Table 1: Performance Matrix for 2-Hydroxy-3-phenylpropanamide Analysis
Analytical ParameterDiamond ATR-FTIRKBr Pellet TransmissionScientific Rationale & Causality
Sample Prep Time < 1 minute10-15 minutesATR requires direct powder application; KBr requires precise weighing, grinding, and vacuum pressing.
High-Frequency Sensitivity (3100-3500 cm⁻¹) Low (Shallow penetration)High (Constant pathlength)ATR penetration depth ( dp​ ) decreases at higher wavenumbers, artificially suppressing O-H and N-H stretch intensities.
Resolution of O-H / N-H Overlap Moderate (Requires algorithmic correction)ExcellentThe constant pathlength in KBr yields a higher signal-to-noise ratio, essential for deconvoluting overlapping hydrogen-bonded bands.
Spectral Artifacts Peak shifts to lower wavenumbersChristiansen effect (if poorly ground)ATR spectra exhibit refractive index anomalies; KBr requires grinding to <200 mesh to prevent light scattering.
Sample Recovery 100% (Non-destructive)0% (Embedded in matrix)ATR allows the sample to be wiped off or recovered; KBr permanently alters the physical sample state.

Self-Validating Experimental Protocols

To ensure compliance with compendial standards,2[3]. Below are the step-by-step, self-validating workflows for both techniques.

Workflow cluster_ATR ATR-FTIR Protocol cluster_KBr Transmission (KBr) Protocol Start 2-Hydroxy-3-phenylpropanamide Sample Preparation ATR1 Place powder on Diamond Crystal Start->ATR1 KBr1 Mix 1% sample with 99% dry KBr Start->KBr1 ATR2 Apply 75 psi Pressure via Anvil ATR1->ATR2 ATR3 Scan (3800-650 cm⁻¹) Apply ATR Correction ATR2->ATR3 Compare Spectral Deconvolution & Functional Group Assignment ATR3->Compare KBr2 Grind to <200 mesh Apply 8-ton vacuum press KBr1->KBr2 KBr3 Scan (3800-650 cm⁻¹) Direct Transmission KBr2->KBr3 KBr3->Compare

Caption: Workflow comparing ATR-FTIR and KBr Pellet transmission methods for sample analysis.

Protocol A: Transmission (KBr Pellet) Method

Best for: Trace analysis, reference library generation, and high-frequency band resolution.

  • System Suitability (OQ): Run a polystyrene film calibration check. Verify that the4[4].

  • Matrix Preparation: Dry IR-grade KBr powder at 110°C for 3 hours.

    • Causality: KBr is highly hygroscopic. Absorbed moisture will produce a massive, artificial O-H stretch at ~3400 cm⁻¹, which will completely mask the endogenous hydroxyl and amide bands of the sample.

  • Sample Blending: 5[5]. Grind in an agate mortar until the particle size is <200 mesh to prevent Christiansen scattering.

  • Pellet Pressing: Transfer the mixture to a 13 mm pellet-forming die.5[5].

    • Causality: The vacuum eliminates trapped air, preventing the formation of a brittle, opaque pellet that scatters the IR beam.

  • Data Acquisition: Scan from 3800 to 650 cm⁻¹ at 4 cm⁻¹ resolution (32 co-added scans).

    • Self-Validation: The baseline transmittance should be >80%. If the baseline slopes downwards at higher wavenumbers, the sample was insufficiently ground.

Protocol B: Attenuated Total Reflectance (ATR-FTIR) Method

Best for: Rapid QA/QC, non-destructive testing, and routine identification.

  • System Suitability: Collect a background scan of the clean diamond crystal. Ensure ambient H₂O and CO₂ levels are stable.

  • Sample Application: Place 2–3 mg of raw 2-Hydroxy-3-phenylpropanamide powder directly onto the center of the diamond crystal.

  • Compression: Lower the pressure anvil and 6[6].

    • Causality: The evanescent wave only penetrates 0.5 to 2.0 µm. Without high pressure, air gaps between the crystal and the powder will drastically reduce the signal-to-noise ratio.

  • Data Acquisition: Scan from 3800 to 650 cm⁻¹ at 4 cm⁻¹ resolution (32 co-added scans). Apply an ATR correction algorithm post-acquisition.

    • Self-Validation: Verify that the maximum absorbance does not exceed 1.0 AU to maintain Beer-Lambert linearity.

Spectral Interpretation of 2-Hydroxy-3-phenylpropanamide

Regardless of the method chosen, a successful analysis will yield the following diagnostic group frequencies:

  • The Amide Cascade (1600–1700 cm⁻¹): The primary amide group is definitively identified by the presence of two distinct bands in the carbonyl region. The Amide I band (primarily C=O stretching) appears as a strong, sharp peak between 1650–1690 cm⁻¹. Just below it, the Amide II band (N-H in-plane bending coupled with C-N stretching) appears between 1600–1640 cm⁻¹.

  • The High-Frequency Overlap (3100–3500 cm⁻¹): You will observe a complex, broad contour. The primary amide contributes two sharp spikes (asymmetric N-H stretch at ~3350 cm⁻¹ and symmetric N-H stretch at ~3180 cm⁻¹). These sit atop the much broader, hydrogen-bonded O-H stretching band of the secondary alcohol (spanning 3200–3400 cm⁻¹). Note: This region will appear significantly weaker in uncorrected ATR spectra.

  • Aromatic Fingerprinting (<1000 cm⁻¹): The mono-substituted phenyl ring is confirmed by two highly diagnostic, strong out-of-plane C-H bending vibrations located at ~700 cm⁻¹ and ~750 cm⁻¹.

  • C-O Stretching (~1050-1100 cm⁻¹): The secondary alcohol group is further validated by a strong C-O stretching vibration in the fingerprint region.

References

  • USP <854> Mid-Infrared Spectroscopy United St
  • Pharmaceutical Analysis using FTIR: Compliance with Pharmacopoeia Agilent Technologies
  • What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To
  • Measurement Methods for Powder Samples Shimadzu
  • Quantitative Analysis of Powdered Solids with FTIR-

Sources

Comparative

A Technical Guide to the Comparative Stability of 2-Hydroxy-3-phenylpropanamide and Its Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Amide Stability in Pharmaceutical Development The amide bond is a cornerstone of medicinal chemistry, present in a vast a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Amide Stability in Pharmaceutical Development

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals. Its stability is a critical determinant of a drug's shelf life, efficacy, and safety profile.[1][2] Hydrolysis, the cleavage of the amide bond by water, is the most common degradation pathway and can be influenced by a variety of environmental factors, including pH, temperature, and the presence of catalysts.[1][3] For drug development professionals, a thorough understanding of a molecule's stability is paramount for formulation design, storage recommendations, and regulatory compliance.[4][5]

This guide provides an in-depth comparative analysis of the stability of 2-Hydroxy-3-phenylpropanamide, an α-hydroxy amide, and its structural isomers, with a focus on other hydroxy amides. We will explore the chemical principles governing their degradation, present available experimental data on related compounds, and provide detailed protocols for assessing their stability.

The Influence of the Hydroxyl Group on Amide Stability: A Mechanistic Overview

The presence of a hydroxyl group in proximity to an amide bond can significantly impact its stability, often leading to an increased rate of hydrolysis compared to their non-hydroxylated counterparts.[6][7] This rate enhancement is primarily attributed to intramolecular catalysis, where the hydroxyl group acts as an internal nucleophile or participates in acid/base catalysis.

Intramolecular Nucleophilic Catalysis

The hydroxyl group can act as an intramolecular nucleophile, directly attacking the amide carbonyl carbon. This process is particularly relevant for β-hydroxy amides (where the hydroxyl group is on the carbon beta to the carbonyl) and can lead to the formation of a cyclic intermediate, which then hydrolyzes to the corresponding acid and amine. For α-hydroxy amides like 2-Hydroxy-3-phenylpropanamide, this direct nucleophilic attack is less sterically favored.

General Acid/Base Catalysis

The hydroxyl group can also participate in general acid or general base catalysis of amide hydrolysis. In acidic conditions, the hydroxyl group can protonate the amide nitrogen, making it a better leaving group. In basic conditions, it can deprotonate a water molecule, increasing its nucleophilicity for attack at the carbonyl carbon.

The efficiency of this intramolecular participation is highly dependent on the stereochemical relationship between the hydroxyl and amide groups, which dictates the ease of forming a cyclic transition state.

Comparative Stability Analysis: 2-Hydroxy-3-phenylpropanamide vs. Other Hydroxy Amides

Insights from Tropicamide: A Case Study

Tropicamide, chemically known as N-ethyl-3-hydroxy-2-phenylpropanamide, is a β-hydroxy amide and a close structural analog of one of the isomers of our primary interest. Forced degradation studies on tropicamide provide a valuable benchmark for understanding the stability of this class of compounds.

In one study, tropicamide was subjected to various stress conditions:

  • Acidic Hydrolysis: Treatment with 0.1 M HCl at 70°C for 30 minutes resulted in approximately 10% degradation.[2][3][8]

  • Alkaline Hydrolysis: More significant degradation was observed under basic conditions, with over 20% of the tropicamide degrading after 30 minutes in 1 M NaOH at 70°C.[2][3][8]

  • Oxidative Stress: Tropicamide demonstrated high stability against oxidation, with no significant degradation observed even in the presence of 30% H₂O₂ at 70°C for 90 minutes.[2][3][8]

These findings suggest that β-hydroxy amides like tropicamide are more susceptible to alkaline-mediated hydrolysis than acidic hydrolysis and are relatively stable to oxidation.

Table 1: Summary of Forced Degradation Data for Tropicamide

Stress ConditionReagentTemperatureDurationDegradation (%)Reference
Acidic Hydrolysis0.1 M HCl70°C30 min~10%[2][3][8]
Alkaline Hydrolysis1 M NaOH70°C30 min>20%[2][3][8]
Oxidative Stress30% H₂O₂70°C90 minNo significant degradation[2][3][8]
α-Hydroxy vs. β-Hydroxy Amides: A Mechanistic Comparison

The position of the hydroxyl group is a key determinant of the degradation pathway and rate.

  • α-Hydroxy Amides (e.g., 2-Hydroxy-3-phenylpropanamide): In these compounds, the hydroxyl group is on the carbon adjacent to the carbonyl group. While intramolecular catalysis is possible, the formation of a three-membered ring intermediate via direct nucleophilic attack is highly strained and thus less likely. However, the hydroxyl group can still participate in hydrolysis through solvent-mediated and general acid/base catalytic mechanisms.

  • β-Hydroxy Amides (e.g., 3-Hydroxy-2-phenylpropanamide, Tropicamide): The hydroxyl group is positioned to form a less-strained five-membered ring intermediate through intramolecular nucleophilic attack. This is a more favorable pathway and is expected to lead to a faster rate of hydrolysis compared to their α-hydroxy counterparts, particularly under conditions that favor nucleophilic attack (neutral to basic pH). Studies on the hydrolysis of aliphatic hydroxyamides have shown that those that form corresponding lactones (cyclic esters) during hydrolysis exhibit higher reaction rates.[6][7]

The expected primary degradation product of both α- and β-hydroxy amide hydrolysis is the corresponding hydroxy acid and ammonia (or an amine for N-substituted amides).

Experimental Protocols for Stability Assessment

A robust assessment of amide stability requires well-designed experiments under controlled conditions. The following protocols are based on established methodologies for forced degradation studies and the development of stability-indicating analytical methods.[4][5][9]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[3][5][9]

Objective: To generate degradation products of 2-Hydroxy-3-phenylpropanamide and its isomers under various stress conditions to understand their degradation profiles and to develop a stability-indicating analytical method. A target degradation of 5-20% is generally considered optimal.[5]

Materials:

  • 2-Hydroxy-3-phenylpropanamide and other hydroxy amides of interest

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate or other suitable buffers for pH control

  • Calibrated pH meter, heating block or water bath, photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Incubate the solutions at a controlled temperature (e.g., 60-80°C). Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an appropriate amount of NaOH before analysis.

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Incubate at a controlled temperature (e.g., 40-60°C). Withdraw and neutralize samples as described for acidic hydrolysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw samples at various time points.

    • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60-80°C) in the dark.

    • Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). Keep control samples in the dark.

  • Sample Analysis: Analyze the stressed samples and unstressed controls using a stability-indicating HPLC method (see below).

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M & 1M HCl, 60-80°C) stock->acid Expose to Stress base Alkaline Hydrolysis (0.1M & 1M NaOH, 40-60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal Degradation (Solid & Solution, 60-80°C) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation: - Identify Degradants - Determine Degradation Pathways - Assess Mass Balance hplc->data

Workflow for Forced Degradation Studies
Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Objective: To develop and validate an HPLC method capable of separating 2-Hydroxy-3-phenylpropanamide from its potential degradation products and isomers.

Typical Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar degradation products. A typical mobile phase would consist of:

    • Aqueous phase (A): A buffered solution (e.g., 20 mM phosphate buffer) with the pH adjusted to a suitable value (e.g., pH 3-4).

    • Organic phase (B): Acetonitrile or methanol.

  • Gradient Program: A linear gradient from a low to a high percentage of the organic phase (e.g., 10% to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 210-230 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

  • Injection Volume: 10-20 µL.

Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

HPLC_Method_Development cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) col_sel Column Selection (e.g., C18) mp_opt Mobile Phase Optimization (Buffer, pH, Organic Solvent) col_sel->mp_opt Initial Screening grad_opt Gradient Optimization mp_opt->grad_opt Fine-tuning det_sel Detector Settings (Wavelength, PDA) grad_opt->det_sel Finalization specificity Specificity (Peak Purity) det_sel->specificity Validate Method linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability, Intermediate) lod_loq LOD & LOQ robustness Robustness

HPLC Method Development and Validation Workflow

Conclusion

The stability of hydroxy amides is a complex interplay of electronic and steric factors, with the position of the hydroxyl group playing a pivotal role in determining the rate and mechanism of hydrolysis. While direct comparative data for 2-Hydroxy-3-phenylpropanamide is scarce, evidence from structurally related compounds like tropicamide suggests a greater susceptibility to alkaline-catalyzed hydrolysis. The α-hydroxy arrangement in 2-Hydroxy-3-phenylpropanamide may confer slightly greater stability compared to its β-hydroxy isomer due to the less favorable intramolecular catalytic pathways.

For researchers and drug development professionals, a thorough understanding of these principles and the application of robust experimental methodologies, such as forced degradation studies and the development of stability-indicating HPLC methods, are essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing hydroxy amide moieties.

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Sources

Validation

elemental analysis results for 2-Hydroxy-3-phenylpropanamide confirmation

Comprehensive Analytical Guide: Purity Confirmation of 2-Hydroxy-3-phenylpropanamide A Comparative Evaluation of Elemental Analysis (CHNS/O), qNMR, and HRMS Executive Summary In pharmaceutical development, confirming the...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Guide: Purity Confirmation of 2-Hydroxy-3-phenylpropanamide A Comparative Evaluation of Elemental Analysis (CHNS/O), qNMR, and HRMS

Executive Summary

In pharmaceutical development, confirming the structural identity and bulk purity of synthetic intermediates is a critical regulatory milestone. This guide provides an objective, data-driven comparison of analytical techniques used to validate the purity of 2-Hydroxy-3-phenylpropanamide . By contrasting traditional CHNS/O Elemental Analysis with High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR), we establish a self-validating analytical workflow designed for modern drug development professionals.

The Chemical Profile of 2-Hydroxy-3-phenylpropanamide

2-Hydroxy-3-phenylpropanamide (also known as phenyllactamide, CAS 69897-47-8) is a versatile organic compound featuring a hydroxyl group and an amide functional group on a phenylpropane backbone (1)[1]. With a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol (2)[2], it is of significant interest as an intermediate in medicinal chemistry, specifically for its potential neuroprotective properties.

The Purity Paradigm: Why CHNS/O Needs Orthogonal Validation

For decades, organic chemists have relied on combustion elemental analysis, adhering to a strict ±0.4% deviation limit between experimental and theoretical mass fractions to prove compound purity (3)[3]. However, recent large-scale statistical evaluations have highlighted that this ±0.4% standard can sometimes be a statistically unrealistic requirement for synthetic samples without accounting for trace impurities or measurement error (4)[4].

While elemental analysis remains highly susceptible to manipulation or misinterpretation due to hygroscopic behavior (5)[5], it is still indispensable. Why? Because it detects macroscopic inorganic contamination (like silica gel or residual salts) via mass deficit—impurities that are completely invisible to UV and NMR detectors. Therefore, modern guidelines demand an orthogonal approach combining CHNS/O with qNMR and HRMS.

Comparative Analytical Methodologies

  • CHNS/O Combustion Analysis: Provides the absolute mass fraction of elements. It is a destructive technique that relies on dynamic flash combustion to mineralize the sample (6)[6].

  • Quantitative 1H NMR (qNMR): A non-destructive, primary ratio method that yields absolute purity (w/w%) by comparing the integrated signal area of the analyte against a Certified Reference Material (CRM) internal standard (7)[7].

  • High-Resolution Mass Spectrometry (HRMS): Delivers exact mass measurements (<5 ppm error) for unambiguous structural confirmation, but is unreliable for bulk purity quantification due to varying ionization efficiencies (8)[8].

Self-Validating Experimental Protocols

As an application scientist, I design protocols not just to generate data, but to continuously prove their own validity.

Protocol A: CHNS/O Elemental Analysis Workflow Causality Focus: We utilize tin capsules because tin acts as an exothermic catalyst. When exposed to a pulse of oxygen at 950°C, the tin oxidizes, temporarily driving the localized temperature to ~1800°C, ensuring complete mineralization of the highly stable amide bonds.

  • Calibration: Calibrate the Thermal Conductivity Detector (TCD) using a CRM such as Sulfanilamide (C6H8N2O2S). Sulfanilamide is chosen because it provides a stable, non-hygroscopic baseline for C, H, N, S, and O simultaneously.

  • Sample Preparation: Weigh exactly 1.5–2.0 mg of 2-Hydroxy-3-phenylpropanamide into a tin capsule using a microbalance with ±0.1 μg resolution. Causality: At this scale, a weighing error of just 10 µg will skew the carbon percentage outside the ±0.4% acceptance window.

  • Combustion & Reduction: Drop the capsule into the oxidation reactor. The resulting gases are swept by a Helium carrier gas (chosen for its high thermal conductivity) through a copper reduction reactor. Causality: The copper reduces any formed nitrogen oxides (NOx) back to N2 gas, preventing artificially low nitrogen readings.

  • Self-Validation loop: Run an empty tin capsule (blank) and a CRM check standard every 10 samples. If the CRM deviates by >0.1% from its theoretical value, the run is invalidated, and the GC column/reduction reactor must be inspected.

Protocol B: Absolute Purity via qNMR Causality Focus: To achieve <1% uncertainty, the NMR system must allow complete longitudinal relaxation (T1) of all quantified protons before the next pulse.

  • Internal Standard (IS) Selection: Select a CRM such as DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate). Causality: DSS is highly soluble in DMSO-d6 and its reference peak at 0.0 ppm will not overlap with the analyte’s aromatic (δ 7.1-7.3) or aliphatic (δ 2.8-4.2) protons (9)[9].

  • Sample Preparation: Accurately co-weigh ~10 mg of 2-Hydroxy-3-phenylpropanamide and ~5 mg of DSS into a vial. Dissolve completely in 0.6 mL of DMSO-d6.

  • Acquisition: Set the relaxation delay (D1) to at least 5 × T1 of the slowest relaxing proton (typically >30 seconds). Use a 90° excitation pulse to maximize the signal-to-noise ratio.

  • Self-Validation loop: Calculate the absolute purity independently using two different analyte proton environments (e.g., the methine proton and the aromatic ring protons). If the two calculated purities differ by more than 0.5%, it indicates hidden impurity overlap, and the measurement must be re-evaluated.

Quantitative Data & Method Comparison

Table 1: Theoretical vs. Experimental Elemental Analysis for 2-Hydroxy-3-phenylpropanamide (C9H11NO2)

ElementTheoretical Mass Fraction (%)Acceptable Range (±0.4%)Experimental Example (%)Status
Carbon (C) 65.4465.04 – 65.8465.31Pass
Hydrogen (H) 6.716.31 – 7.116.78Pass
Nitrogen (N) 8.488.08 – 8.888.42Pass
Oxygen (O) 19.3718.97 – 19.7719.49Pass

Table 2: Performance Comparison of Purity Validation Techniques

MetricCHNS/O Elemental AnalysisQuantitative NMR (qNMR)LC-HRMS
Primary Function Bulk elemental compositionAbsolute purity (w/w%)Exact mass & trace impurities
Destructive? Yes (Combustion)No (Sample recoverable)Yes (Ionization)
Detects Inorganic Salts? Yes (via mass deficit)No (Invisible to NMR)No (Suppresses ionization)
Standard Required? Yes (CRM for calibration)Yes (Internal Standard)No (For exact mass)

Decision Workflow Diagram

PurityWorkflow Syn Synthesis of 2-Hydroxy-3-phenylpropanamide Init Primary Screening (HPLC-UV & TLC) Syn->Init Decision Orthogonal Purity Validation Init->Decision EA CHNS/O Elemental Analysis (Combustion & Pyrolysis) Decision->EA Bulk Elemental Composition qNMR Quantitative 1H-NMR (Internal Standard Method) Decision->qNMR Absolute Purity (w/w%) HRMS HRMS (Exact Mass & Isotope Pattern) Decision->HRMS Structural Identity Data Data Synthesis & Final Confirmation (Cross-validating ±0.4% EA with qNMR w/w%) EA->Data qNMR->Data HRMS->Data

Orthogonal analytical workflow for 2-Hydroxy-3-phenylpropanamide purity confirmation.

References[1] Buy (S)-2-Hydroxy-3-phenylpropanamide | 69897-47-8 - Smolecule -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0piLEPf6PSgBUBb45gp7ZzsPlvVrXMMDWsaEgKmgEpnFfkCCRtgejZuI3ONHiF7U8dDkRDVP4OzIPzDf-ydYrhzXD2rIUzZVF1EgrOMVZ8uEp8JUPZhcy4JqUMwLOdHOEE5bGbisl[3] An International Study Evaluating Elemental Analysis - ACS Central Science (via NIH.gov) -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiHUmLpWXIQ8V8U2fNA_H1r5BQdrPtqBs7Z2QUHJRrEgiDHDXsx1_6OpmkZcd8JB_b-4GI25gPGj9xjG-vfzJWbaPi91bWJNq2YKApnj-6tnSKKBS4DncYnB8FIosGViz-Wrue3VZ7f8-X_PM=[2] (2S)-2-hydroxy-3-phenylpropanamide | 69897-47-8, (2S) - Echemi -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAcRLeNMnC_KKeEfxMJYouBQvQeu5JrkbEJn1eixwMSkwqOEiaLUyrFTvsC1C7Q6pOjOe_YL8vrXGWWupMhozD9hfyTbARZw083G0nOPyScUlslOXf1kie6-e9qEsT9cVN2nLKjiUyX7QotGOBpiKNrHucXIpHzw5yitxRONSLiVts37yhoTCAV4umgwk=[8] A Comparative Guide to Validating the Purity of Synthesized Noradrenalone using NMR and HRMS - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLpYOnwrRiMYHYs-hidYQGLRm19Fo0kQWp99ZRteY39VMf7hUOVXucDsdIRb0757UX60upImN4sw5XdqFdC1dbL3FYcp_e4o0vKBcNeu9TV25Fp2PVCnicfMFev756qRnrQiclLnh3LWcUsaDdA1K56VfUdzXIjYgF5imQkkukb8hrO2EdkXTi6o_W-rYjpOLQGVgAiaarObMtN-IXnb8-vALzv9c5pQx5KQ2zIU6XPNkCQrNbJ_FLuQ==[4] Baylor Chemist-led Study Leads to Scientific Journals Changing Guidelines - Baylor University -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhz4NlNsb8KQ4iKl661OtgjuvRwR70P2SEKqQ6umDYOzhk0kL1LlBeNOu8Rz86OEBcnYdbYUKMEAMpd7hGzHcvFkZO8n0IbFCVA17dyG8v4BetNqjPTXFEIQjnhEG2_8R9LT1jq-K1hpFDCGNfHiKpbGaBMPaGCUbbhbyetBBCVbl8U-h0NOuVv56By-xzQ4OBQQEDT_fwt5NhUSNRRTgfAlvr287wLLXKTOM9IA==[5] Elemental analysis: an important purity control but prone to manipulations - RSC.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ7xHcJdd4rdvSMtAuoXY_E05kr_dh12zWoqhxvVLnG3PlAj1VNEE9oA-v3e6-YPdrRxEpBu0bV16Chp7fvu0XxUfauxGGxYIZ63PFYLnllAt4rVKXIEbfROlzhZ9HiqBWzjT--rt_3dtlCw8FQQg3BJ3RWBOoUC7q[7] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - NIH.gov -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbSko7g_cBR__hOwf9-U34S4yMQwjP9wdSrwBR8QHzXfJaDVqZLtSw6dbNWmOGZKYMZfyNzj7CMoVDwZ037g4aobGv0tkZXbBOdCePj9fOzLWkFeA8rkl8o93Pktj0bP2WwJ7QRahh-dCGrLQ=[6] AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA - Thermofisher -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHN6fWILZa6CkCIXAaf5DiVq5YiurSD7g8s8lDGq1MPCH3bfk-NVxkfEEH3Rdx1joJOcRdEBbMOmGoHrOeGNydHTsajVyU0Tu2k0pbWxwq2rDZH-NdxPmu4t5t2rVi3IKDVMhYDBSHrH-F4fgcarGdqykAggUykZB5R57Rt0t8sZnsRtHrrBYPVPL2fhOkNMhLgh2wN74eUb7L5CfFRtaxlaKN3-G-Ag==[9] Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - Resolvemass -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNFK9wtoI48cw4wocF9QRX3H8RASVxPCjR8_Kh9UEDAqaNJknCZ2I2yaEclH49Ua0j4HHjRHpKp4NCQYXildQynPnHFsne1u_InJ0gQ97nrY01TbcM9tKgrT_DztQTu6mI79JINWBuMnur

Sources

Comparative

A Senior Application Scientist's Guide to Solid-State Validation: Characterizing 2-Hydroxy-3-phenylpropanamide with X-ray Diffraction

Foreword: The Imperative of Solid-State Characterization in Pharmaceutical Development In modern drug development, the active pharmaceutical ingredient (API) is more than just a molecule; it is a material with specific p...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Solid-State Characterization in Pharmaceutical Development

In modern drug development, the active pharmaceutical ingredient (API) is more than just a molecule; it is a material with specific physical properties that dictate its performance. The solid-state form of an API—its crystal structure—is a critical quality attribute that profoundly influences solubility, dissolution rate, stability, and bioavailability.[1][2] The phenomenon of polymorphism, where a single compound can exist in multiple crystalline forms, presents both challenges and opportunities.[3][4] Different polymorphs of the same API can have drastically different physical properties, making consistent production of the desired form essential for therapeutic efficacy and manufacturing efficiency.[1][3][4]

X-ray Diffraction (XRD) stands as the definitive, non-destructive technique for probing the crystalline nature of materials.[5][6][7] It provides a unique fingerprint of a crystal lattice, enabling unambiguous identification of phases, detection of polymorphic forms, and quantification of crystalline and amorphous content.[8][9][10] This guide provides a comprehensive framework for utilizing powder XRD to validate the solid-state form of 2-Hydroxy-3-phenylpropanamide, a key intermediate in medicinal chemistry.[11] We will move beyond a simple recitation of steps to explore the scientific rationale behind the methodology, ensuring a robust and defensible validation process in line with regulatory expectations.[12][13][14]

The Foundational Principle: Bragg's Law and the XRD Fingerprint

X-ray diffraction operates on the principle of constructive interference of X-rays scattered by the ordered arrangement of atoms in a crystal lattice.[7] This phenomenon is elegantly described by Bragg's Law:

nλ = 2d sin(θ)

Where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between atomic planes in the crystal

  • θ is the angle of incidence of the X-ray beam

Essentially, when an X-ray beam strikes a crystalline sample, it is diffracted at specific angles (2θ) where the path length difference between waves scattered from adjacent planes is an integer multiple of the wavelength.[15] The resulting pattern of diffraction peaks—a plot of intensity versus diffraction angle (2θ)—is unique to a specific crystal structure.[5] This pattern serves as an unequivocal fingerprint for identification.

Experimental Protocol: Acquiring a High-Quality XRD Pattern for 2-Hydroxy-3-phenylpropanamide

The quality of the final data is inextricably linked to the rigor of the experimental setup. A flawed acquisition cannot be rectified by post-processing. This protocol is designed to be a self-validating system, incorporating best practices grounded in authoritative guidelines like the United States Pharmacopeia (USP) General Chapter <941>.[5][6][16][17]

Objective: To obtain a reproducible, high-resolution powder XRD pattern of a 2-Hydroxy-3-phenylpropanamide sample, suitable for phase identification and impurity analysis.

Instrumentation: A modern Bragg-Brentano parafocusing geometry diffractometer is standard.[15] Key components include an X-ray source (typically Copper Kα, λ ≈ 1.54 Å), goniometer, and a high-speed detector.[5][7]

Step-by-Step Methodology:

  • Sample Preparation (The Causality of Randomness):

    • Rationale: The core assumption of powder XRD is that the crystallites in the sample are randomly oriented. If they are not (a phenomenon known as preferred orientation), the relative intensities of the diffraction peaks will be skewed, potentially leading to misidentification.[18]

    • Procedure:

      • Gently grind approximately 100-200 mg of the 2-Hydroxy-3-phenylpropanamide sample in an agate mortar and pestle for 1-2 minutes. The goal is to reduce particle size to a range of 1-10 µm to ensure a sufficient number of crystallites are irradiated, while avoiding excessive force that could induce phase transformations or amorphization.[4][19]

      • "Back-load" the powder into the sample holder. This involves pressing the open face of the holder onto a pile of the powder and leveling it with a flat edge (like a glass slide). This technique minimizes preferred orientation compared to front-loading, which can align plate-like or needle-shaped crystals.

  • Instrument Setup & Calibration:

    • Rationale: Instrument geometry and alignment must be verified to ensure the accuracy of measured 2θ angles.

    • Procedure:

      • Perform a routine performance check using a certified reference material, such as the NIST Standard Reference Material (SRM) 660c (Lanthanum Hexaboride - LaB₆) or silicon powder.[20] This allows for the determination of instrumental broadening, which is essential for accurate crystallite size analysis and serves as a check for angular accuracy.[20][21]

      • Set the X-ray tube to the manufacturer's recommended operating power (e.g., 40 kV and 40 mA).

  • Data Acquisition Parameters:

    • Rationale: The choice of scan parameters is a balance between data quality (resolution and signal-to-noise) and analysis time.

    • Procedure:

      • Scan Range (2θ): For most organic compounds like 2-Hydroxy-3-phenylpropanamide, a range from 2° to 40° 2θ is sufficient to capture the most characteristic and intense diffraction peaks.[16][17]

      • Step Size: A step size of 0.02° 2θ provides adequate resolution to define peak shapes without being excessively time-consuming.

      • Time per Step (Dwell Time): A time of 0.5 to 1.0 second per step is a good starting point. This may be increased for samples with low crystallinity or when searching for trace impurities to improve the signal-to-noise ratio.

      • Sample Rotation: Enable sample spinning during the scan (if available) to further average crystallite orientation and improve data quality.

Data Analysis & Validation Workflow

The acquired diffraction pattern is a rich dataset that must be systematically analyzed to validate the sample's identity and purity.

Workflow for XRD Validation

XRD_Validation_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation cluster_report Phase 4: Reporting Sample Receive & Log Sample Grinding Gentle Grinding (1-10 µm) Sample->Grinding Mounting Back-load Sample (Minimize Orientation) Grinding->Mounting Instrument Instrument Calibration (e.g., Si/LaB6 Standard) Mounting->Instrument Scan Acquire XRD Pattern (e.g., 2-40° 2θ, 0.02° Step) Instrument->Scan Processing Data Processing (Background Subtraction, Peak Search) Scan->Processing PhaseID Phase Identification: Compare to Reference Pattern Processing->PhaseID Impurity Impurity & Polymorph Screen: Search for Unexpected Peaks PhaseID->Impurity Quant Quantitative Analysis (Optional) (e.g., Rietveld Refinement) Impurity->Quant Report Generate Validation Report: - Pattern Overlay - Peak Table - Purity Statement Quant->Report

Caption: XRD validation workflow from sample preparation to final report.

Phase Identification: The Primary Validation

The primary goal is to confirm that the synthesized material is indeed the target compound in the expected crystalline form. This is achieved by comparing the experimental pattern with a reference pattern.

  • Source of Reference Pattern: Ideally, this is an experimental pattern from a primary reference standard of 2-Hydroxy-3-phenylpropanamide or a pattern calculated from its single-crystal structure. If neither exists, the first batch that demonstrates the correct chemical structure and desired performance profile becomes the reference for future batches.

  • Comparison Criteria (as per USP <941>):

    • Peak Positions: The 2θ positions of the major diffraction peaks should match the reference pattern. An agreement within ±0.2° 2θ is generally considered acceptable for the same crystalline form.[17]

    • Relative Intensities: The relative intensities of the peaks should be visually similar. Significant deviations may indicate preferred orientation, the presence of impurities, or a different polymorphic form.

Comparison Guide: Identifying an Impurity

Let's consider a practical scenario. 2-Hydroxy-3-phenylpropanamide can be synthesized from (S)-2-Hydroxy-3-phenylpropanoic acid.[11] A common process-related impurity could be the unreacted starting material. XRD is highly effective at detecting this type of crystalline impurity.

The table below presents a hypothetical comparison between a pure reference sample of 2-Hydroxy-3-phenylpropanamide and a synthesized batch containing 5% of the crystalline starting material as an impurity.

2θ Angle (°)d-spacing (Å)Relative Intensity (%)Assignment
Pure 2-Hydroxy-3-phenylpropanamide (Reference)
8.510.40100Form I
12.17.3145Form I
17.05.2180Form I
20.54.3395Form I
22.83.9060Form I
25.73.4650Form I
Synthesized Batch (with Impurity)
8.510.40100Form I
10.2 8.67 8 Impurity Peak
12.17.3143Form I
17.05.2178Form I
20.54.3392Form I
22.83.9058Form I
24.1 3.69 5 Impurity Peak
25.73.4648Form I

Analysis of the Comparison: The synthesized batch shows all the characteristic peaks of the desired Form I of 2-Hydroxy-3-phenylpropanamide. However, the presence of two additional, low-intensity peaks at 10.2° and 24.1° 2θ, which are absent in the reference pattern, strongly indicates the presence of a crystalline impurity. By comparing these peaks to the known pattern of (S)-2-Hydroxy-3-phenylpropanoic acid, one could confirm the identity of the impurity.

Advanced Analysis: Polymorph Screening and Quantification

Beyond simple identification, XRD is crucial for controlling polymorphism.[9][18][22] Different processing conditions (e.g., solvent, temperature, pressure) can lead to different crystal forms.[4] A comprehensive validation should involve generating XRD patterns of the API under various crystallization conditions to screen for potential polymorphs. Each unique polymorph will produce a distinct XRD pattern.

For quantitative analysis, such as determining the percentage of an impurity or an undesired polymorph, the Rietveld refinement method is the gold standard.[23][24][25] This technique involves fitting the entire experimental diffraction pattern with a calculated model based on the crystal structures of all phases present in the sample.[26] The scale factors derived from the refinement are directly related to the weight fraction of each phase, allowing for accurate quantification without the need for calibration curves.[24]

Conclusion: XRD as a Cornerstone of API Quality Control

X-ray diffraction is an indispensable tool in the arsenal of the pharmaceutical scientist. For a compound like 2-Hydroxy-3-phenylpropanamide, its application transcends simple identity confirmation. A well-designed XRD validation strategy, as outlined in this guide, provides a robust, multi-faceted assessment of the API's solid-state properties. It ensures batch-to-batch consistency, controls for potentially harmful impurities and polymorphs, and provides the rigorous, scientifically sound data required to support regulatory filings and ensure the delivery of a safe and effective drug product.[8][9]

References

  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Retrieved from [Link]

  • Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Retrieved from [Link]

  • Coherent. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Retrieved from [Link]

  • Ovid. (n.d.). Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions. Retrieved from [Link]

  • Pharmacopeia. (n.d.). General Chapters: <941> X-RAY DIFFRACTION - USP29-NF24. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • International Centre for Diffraction Data. (2010). International Centre for Diffraction Data round robin on quantitative Rietveld phase analysis of pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Retrieved from [Link]

  • European Medicines Agency. (1995, June). NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. Retrieved from [Link]

  • USP.org. (2022, May 1). <941> CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). Retrieved from [Link]

  • Lab Manager. (2026, January 14). XRF/XRD Validation for Purity and Composition in Laboratory Workflows. Retrieved from [Link]

  • Cambridge University Press & Assessment. (2012, March 5). Quantitative analyses of complex pharmaceutical mixtures by the Rietveld method | Powder Diffraction. Retrieved from [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • USP.org. (n.d.). BRIEFING 941 XRay Diffraction. USP 32 page 390. Retrieved from [Link]

  • AIP Publishing. (2024, July 3). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination | Applied Physics Letters. Retrieved from [Link]

  • McCrone Associates. (2025, April 28). How Does USP <941> Relate to XRD Services at McCrone Associates?. Retrieved from [Link]

  • K. D. M. Harris. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved from [Link]

  • IUCr Journals. (n.d.). Solving molecular organic crystal structures from powders. Retrieved from [Link]

  • Argonne National Laboratory. (n.d.). Rietveld refinement for macromolecular powder diffraction. Retrieved from [Link]

  • Marshall University. (n.d.). X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. Retrieved from [Link]

  • IUCr Journals. (n.d.). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. Retrieved from [Link]

  • Fritz Haber Institute. (n.d.). Peak Profile Analysis in X-ray Powder Diffraction. Retrieved from [Link]

  • ResearchGate. (2020, October 12). Determination of crystallite size using XRD data with the highest peak intensity. Retrieved from [Link]

  • MIT. (n.d.). Estimating Crystallite Size Using XRD. Retrieved from [Link]

  • Malvern Panalytical. (2020, May 14). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Handling Guide for 2-Hydroxy-3-phenylpropanamide

As a critical intermediate in the synthesis of complex therapeutics—including glucosylceramide synthase inhibitors and various functionalized magnetic nanoparticles [1]—2-Hydroxy-3-phenylpropanamide (CAS RN: 69897-47-8 f...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical intermediate in the synthesis of complex therapeutics—including glucosylceramide synthase inhibitors and various functionalized magnetic nanoparticles [1]—2-Hydroxy-3-phenylpropanamide (CAS RN: 69897-47-8 for the (S)-enantiomer) is a staple in advanced drug development laboratories. However, the structural stability that makes aromatic amides valuable in synthesis also dictates strict end-of-life management.

This guide provides drug development professionals and laboratory managers with field-proven, regulatory-compliant methodologies for the safe handling, segregation, and disposal of 2-Hydroxy-3-phenylpropanamide. By understanding the physicochemical causality behind these protocols, laboratories can ensure safety, maintain compliance with the Resource Conservation and Recovery Act (RCRA), and optimize waste management costs.

Physicochemical Hazard Profile & Disposal Causality

To design a self-validating disposal protocol, one must first understand the molecular behavior of the compound. 2-Hydroxy-3-phenylpropanamide contains a polar amide group, a reactive hydroxyl group, and a lipophilic phenyl ring.

Causality in Disposal:

  • Environmental Persistence: The aromatic ring confers resistance to rapid biodegradation, while the amide linkage is stable at neutral pH. Drain disposal is strictly prohibited due to potential aquatic toxicity and accumulation in wastewater systems [2].

  • Hydrolysis Risks: Under highly acidic (pH < 2) or highly basic (pH > 12.5) conditions, the amide bond can hydrolyze to form 2-hydroxy-3-phenylpropanoic acid and ammonia/amine derivatives. If this occurs in a sealed, mixed-waste container, the resulting gas evolution can cause container pressurization and rupture.

  • Incineration Dynamics: As a non-halogenated organic compound, it combusts cleanly into CO₂, H₂O, and NOₓ. However, if mixed with halogenated solvents (like Dichloromethane), the waste must be diverted to specialized high-temperature incinerators equipped with acid-gas scrubbers to prevent dioxin formation, drastically increasing disposal costs [3].

Waste Characterization Data
Property / ClassificationData / GuidelineOperational Impact
Physical State Solid (White powder/crystals)Prone to aerosolization; handle in a fume hood.
Solubility Soluble in MeOH, EtOH, THF, Ethyl AcetateDictates the solvent matrix of the resulting liquid waste stream.
EPA Waste Code Unlisted (Regulated as Characteristic)Must be evaluated based on the solvent it is dissolved in (e.g., D001 for ignitable solvents).
Incompatibilities Strong oxidizers, strong acids/basesDo not mix with nitric acid waste or piranha solutions.

Waste Segregation Logic

Proper segregation at the point of generation (Satellite Accumulation Area) is the most critical step in chemical waste management. The following decision matrix illustrates the logical flow for categorizing 2-Hydroxy-3-phenylpropanamide waste.

WasteSegregation Start 2-Hydroxy-3-phenylpropanamide Waste Generation IsSolid Physical State? Start->IsSolid SolidWaste Solid Powder/Crystals IsSolid->SolidWaste Pure/Bulk LiquidWaste Dissolved in Solvent IsSolid->LiquidWaste Solution Contaminated Consumables/PPE IsSolid->Contaminated Trace SolidStream Solid Hazardous Waste Stream SolidWaste->SolidStream HalogenCheck Contains Halogenated Solvents (e.g., DCM)? LiquidWaste->HalogenCheck Contaminated->SolidStream NonHaloStream Non-Halogenated Organic Waste Stream HalogenCheck->NonHaloStream No HaloStream Halogenated Organic Waste Stream HalogenCheck->HaloStream Yes

Decision matrix for 2-Hydroxy-3-phenylpropanamide waste segregation.

Standard Operating Procedures (SOP): Step-by-Step Disposal

The following protocols ensure "cradle-to-grave" compliance under 40 CFR Parts 260-279 [4].

Protocol A: Disposal of Liquid Reaction Mixtures

Use this protocol when the amide is dissolved in organic solvents following a synthesis or purification step.

  • Quench and Neutralize: Ensure the reaction mixture contains no active reactive species (e.g., unquenched coupling reagents or hydrides). If the solution is highly acidic or basic, neutralize to a pH between 5.5 and 9.0 before transferring to a bulk waste container to prevent exothermic reactions in the drum [5].

  • Determine the Halogen Content:

    • If the solvent matrix contains any amount of chloroform, dichloromethane, or other halogenated compounds, designate the waste for the Halogenated Organic container.

    • If the matrix consists solely of solvents like methanol, ethyl acetate, or DMSO, designate it for the Non-Halogenated Organic container.

  • Transfer: Use a dedicated, chemically compatible funnel to transfer the liquid into a High-Density Polyethylene (HDPE) or glass waste carboy.

  • Headspace Management: Leave at least 1 to 2 inches of headspace at the top of the container to allow for vapor expansion due to ambient temperature fluctuations.

  • Labeling: Immediately update the hazardous waste tag. List "2-Hydroxy-3-phenylpropanamide" and all associated solvents with their approximate percentages. Never use abbreviations (e.g., write "Methanol," not "MeOH").

Protocol B: Disposal of Solid Waste and Consumables

Use this protocol for expired bulk powders, contaminated weigh boats, spatulas, and gloves.

  • Primary Containment: Collect solid chemical waste in a transparent, sealable plastic bag or a rigid, leak-proof plastic container.

  • Segregation of Sharps: If the compound was handled using glass Pasteur pipettes or needles, these must be placed in a puncture-resistant Sharps container, not the general solid waste bin.

  • Empty Container Management: Empty reagent bottles that previously held 2-Hydroxy-3-phenylpropanamide are not considered acutely toxic (P-listed)[4]. Therefore, they do not require triple-rinsing. Allow residual dust to be wiped out or dissolved, deface the original manufacturer label, and dispose of the glass bottle in the designated "Clean Glassware" receptacle [6].

Spill Response and Decontamination

In the event of an accidental release, immediate and systematic action prevents exposure and cross-contamination.

  • Isolate the Area: Restrict access to the spill zone. If the spill involves a volatile solvent matrix, ensure the fume hood sashes are lowered to maximize exhaust draw.

  • Solid Spills (Powder): Do not dry-sweep, as this aerosolizes the fine amide powder. Lightly mist the powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust, then wipe it up using absorbent pads.

  • Liquid Spills (Solution): Apply an inert, universal absorbent (e.g., vermiculite or commercial spill pads) starting from the perimeter of the spill and working inward to prevent spreading.

  • Decontamination: Wash the affected surface with a mild detergent and water, followed by an ethanol wipe, to remove any lipophilic residue.

  • Waste Consolidation: Place all used absorbents, wipes, and contaminated PPE into a heavy-duty hazardous waste bag. Label as "Solid Hazardous Waste containing 2-Hydroxy-3-phenylpropanamide and [Solvent Name]."

References

  • Synthesis of functional magnetic nanoparticles for catalytic applications. I.R.I.S. Sapienza University of Rome. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. Available at:[Link]

  • Hazardous Waste Management Guide. University of Florida Environmental Health and Safety. Available at: [Link]

  • Classification of Wastes and Their Disposal. Middle East Technical University (METU). Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Laws and Regulations. United States Environmental Protection Agency (EPA). Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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